Product packaging for BMS-911172(Cat. No.:)

BMS-911172

Cat. No.: B1149921
M. Wt: 339.34 g/mol
InChI Key: GCTFTMWXZFLTRR-GFCCVEGCSA-N
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Description

BMS-911172 is a potent and brain-penetrant, AP2-associated protein kinase 1 (AAK1)-selective inhibitor (IC50 = 12 and 51 nM in enzymes and cells, respectively). This compound was active in the formalin assay in the Chung mouse model (60 mg/kg s.c.) as well

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19F2N3O3 B1149921 BMS-911172

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19F2N3O3

Molecular Weight

339.34 g/mol

IUPAC Name

(2R)-2-amino-N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-4-methylpentanamide

InChI

InChI=1S/C16H19F2N3O3/c1-9(2)5-12(19)15(22)21-10-3-4-11(14-7-20-8-23-14)13(6-10)24-16(17)18/h3-4,6-9,12,16H,5,19H2,1-2H3,(H,21,22)/t12-/m1/s1

InChI Key

GCTFTMWXZFLTRR-GFCCVEGCSA-N

SMILES

CC(C)CC(C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N

Isomeric SMILES

CC(C)C[C@H](C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N

Appearance

Solid powder

Synonyms

BMS-911172;  BMS 911172;  BMS911172; Unknown

Origin of Product

United States

Foundational & Exploratory

Acknowledging a Likely Compound Misidentification: BMS-911172 vs. BMS-986126

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and pharmacological databases indicates that BMS-911172 is a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) , with a primary mechanism of action related to the inhibition of μ2 phosphorylation, and it is being investigated for its potential in treating neuropathic pain.[1][2][3][4][5] There is no substantial evidence in the public domain to suggest that this compound directly targets or inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Conversely, BMS-986126 , another compound developed by Bristol-Myers Squibb, is a well-documented, potent, and highly selective inhibitor of IRAK4. Given the specificity of the user's request for an in-depth technical guide on an IRAK4 inhibitor, it is highly probable that the intended subject of inquiry was BMS-986126.

Therefore, this guide will focus on the core mechanism of action of BMS-986126 as a representative IRAK4 inhibitor, fulfilling the user's request for detailed information on this therapeutic target and its modulation.

An In-Depth Technical Guide to the Core Mechanism of Action of BMS-986126, a Selective IRAK4 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-986126 is a potent and highly selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling pathways. It is an essential component of the "Myddosome" complex, which transduces signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By inhibiting the kinase activity of IRAK4, BMS-986126 effectively blocks downstream inflammatory signaling, leading to the suppression of pro-inflammatory cytokine and chemokine production. This mechanism of action gives BMS-986126 therapeutic potential in a range of autoimmune and inflammatory diseases.

The Role of IRAK4 in Innate Immunity

IRAK4 plays a pivotal role in the innate immune response, which is the body's first line of defense against pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs, and by the signaling of pro-inflammatory cytokines through IL-1Rs.

Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains. This leads to the formation of the Myddosome, a multi-protein signaling complex. Within the Myddosome, IRAK4, being the most upstream kinase, phosphorylates and activates IRAK1 and IRAK2. This activation initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent transcription of genes encoding for inflammatory mediators including TNF-α, IL-6, and IL-1β.

Molecular Mechanism of Action of BMS-986126

BMS-986126 is an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its substrates, primarily IRAK1. This inhibition of IRAK4's catalytic activity effectively halts the propagation of the downstream signaling cascade.

The key consequences of IRAK4 inhibition by BMS-986126 include:

  • Prevention of IRAK1 activation: By blocking its phosphorylation by IRAK4, IRAK1 remains in an inactive state.

  • Inhibition of NF-κB and MAPK signaling pathways: The downstream activation of these critical inflammatory pathways is suppressed.

  • Reduction in pro-inflammatory cytokine production: The transcription and release of key cytokines such as IL-6, TNF-α, and interferons are significantly decreased.

BMS-986126 has demonstrated high selectivity for IRAK4 over a broad panel of other kinases, which is a critical attribute for minimizing off-target effects.

Quantitative Data

The following tables summarize the key quantitative data for BMS-986126 from preclinical studies.

Table 1: In Vitro Potency of BMS-986126

AssayCell Type/SystemEndpointIC50Reference
IRAK4 Kinase AssayEnzymaticInhibition of IRAK4 kinase activity5.3 nM
TLR7-induced IFN-αHuman PBMCsInhibition of IFN-α productionPotent (specific value not stated)
TLR9-induced IFN-αHuman PBMCsInhibition of IFN-α productionPotent (specific value not stated)
IL-1β-induced IL-6Human PBMCsInhibition of IL-6 productionPotent (specific value not stated)
IL-18-induced IFN-γHuman PBMCsInhibition of IFN-γ productionPotent (specific value not stated)

Table 2: In Vivo Efficacy of BMS-986126

Animal ModelDiseaseKey FindingsReference
MRL/lpr miceLupusInhibition of multiple pathogenic responses
NZB/NZW miceLupusInhibition of multiple pathogenic responses
Imiquimod-inducedSkin InflammationSignificant suppression of skin inflammation
TLR agonist-inducedCytokine ProductionInhibition of cytokine production (TLR2, TLR7, TLR9)

Experimental Protocols

IRAK4 Kinase Inhibition Assay (Fluorescence-Based)

A representative protocol for determining the IC50 of an IRAK4 inhibitor would be as follows:

  • Reagents and Materials: Recombinant human IRAK4 enzyme, ATP, a fluorescently labeled peptide substrate, and the test compound (BMS-986126).

  • Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a microplate. b. Recombinant IRAK4 enzyme is added to each well. c. The kinase reaction is initiated by the addition of a mixture of ATP and the fluorescently labeled peptide substrate. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the degree of substrate phosphorylation is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the kinase activity. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Whole Blood Assay for IL-6 Production

This assay measures the ability of a compound to inhibit TLR-induced cytokine production in a physiologically relevant matrix.

  • Reagents and Materials: Freshly drawn human whole blood, a TLR ligand (e.g., lipoteichoic acid for TLR2), and the test compound.

  • Procedure: a. The test compound is pre-incubated with whole blood for a specified time. b. The TLR ligand is added to stimulate cytokine production. c. The blood is incubated for several hours at 37°C. d. Plasma is separated by centrifugation. e. The concentration of IL-6 in the plasma is quantified using an ELISA kit.

  • Data Analysis: The EC50 value, the concentration of the compound that causes 50% inhibition of IL-6 production, is determined from the dose-response curve.

Visualizations

IRAK4 Signaling Pathway and Point of Inhibition

IRAK4_Signaling_Pathway cluster_myddosome Myddosome Complex TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation (Activation) TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Gene Transcription MAPK->Cytokines Gene Transcription BMS986126 BMS-986126 BMS986126->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and the inhibitory action of BMS-986126.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Model Disease Model (e.g., MRL/lpr mice) Grouping Animal Grouping (Vehicle vs. BMS-986126) Model->Grouping Dosing Compound Administration (e.g., oral gavage) Grouping->Dosing Monitoring Disease Monitoring (e.g., proteinuria, skin lesions) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., cytokine levels, histology) Monitoring->Endpoint Analysis Data Analysis & Statistical Comparison Endpoint->Analysis

Caption: A generalized workflow for preclinical in vivo efficacy studies.

References

The Discovery and Validation of AAK1 as a Therapeutic Target for Neuropathic Pain: The Case of BMS-911172

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain represents a significant unmet medical need, driving the search for novel therapeutic targets. This guide details the discovery and validation of Adaptor-Associated Kinase 1 (AAK1) as a compelling target for the treatment of neuropathic pain, culminating in the development of the selective inhibitor, BMS-911172. AAK1, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis. Its inhibition has been shown to produce significant antinociceptive effects in preclinical models of persistent and neuropathic pain. This document provides a comprehensive overview of the target identification, validation, and the preclinical characterization of this compound, including detailed experimental protocols and a summary of key quantitative data.

Target Discovery: From Unbiased Screening to AAK1 Identification

The journey to identifying AAK1 as a novel analgesic target began with a large-scale, unbiased phenotypic screening of thousands of mouse knockout lines.[1] This approach aimed to uncover genes essential for the manifestation of persistent pain states, without preconceived notions of their biological function.

Phenotypic Screening of Knockout Mice

A significant breakthrough occurred when a mouse line with a null allele for the AAK1 gene exhibited a normal response to acute pain stimuli (e.g., hot plate test, phase I of the formalin test) but showed a markedly diminished response to persistent pain in the second phase of the formalin test.[1] Furthermore, these AAK1 knockout mice did not develop mechanical allodynia, a hallmark of neuropathic pain, following spinal nerve ligation (Chung model).[1][2] Crucially, the lack of a pain phenotype in acute pain models and the absence of any discernible motor impairment suggested a specific role for AAK1 in the signaling pathways underlying chronic pain.[2]

Target Validation: Pharmacological Interrogation with this compound

The compelling genetic evidence from the AAK1 knockout mice prompted the development of small molecule inhibitors to pharmacologically validate AAK1 as a druggable target. This effort led to the discovery of this compound, a potent and selective AAK1 inhibitor.

In Vitro and In Vivo Efficacy of this compound

This compound demonstrated potent inhibition of AAK1 in both enzymatic and cellular assays. Subsequent in vivo studies in established rodent models of neuropathic pain confirmed that pharmacological inhibition of AAK1 with this compound recapitulated the phenotype observed in the knockout mice. The compound was effective in the formalin assay and in models of nerve injury-induced pain, such as the Chung model and the Chronic Constriction Injury (CCI) model.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueReference
Enzymatic AssayIC5012 nM
Cellular AssayIC5035 nM
Cellular AssayIC5051 nM

Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models

Animal ModelSpeciesDoseEffectReference
Formalin AssayMouse60 mg/kg (s.c.)Active
Chung ModelMouse60 mg/kg (s.c.)Active
Chronic Constriction Injury (CCI)Rat60 mg/kgActive in reducing thermal hyperalgesia and mechanical allodynia

A pharmacodynamic marker assay in mice demonstrated a dose-dependent inhibition of the phosphorylation of the AAK1 substrate, µ2, in the brain, confirming target engagement in a relevant in vivo setting.

Signaling Pathways and Mechanism of Action

AAK1's primary role is in the regulation of clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and other cargo.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Clathrin-Coated Vesicle Receptor Cargo Receptor Endocytosis Endocytosis Receptor->Endocytosis AP2 AP-2 Complex AP2->Receptor Binds to AP2->Endocytosis AAK1 AAK1 AAK1->AP2 Phosphorylates µ2 subunit Clathrin Clathrin Clathrin->AP2 Recruited by Clathrin->Endocytosis BMS911172 This compound BMS911172->AAK1 Inhibits AAK1_Signaling_Connections AAK1 AAK1 CME Clathrin-Mediated Endocytosis AAK1->CME Regulates Neuropathic_Pain Neuropathic Pain AAK1->Neuropathic_Pain Promotes Alpha2_Adrenergic α2 Adrenergic Signaling CME->Alpha2_Adrenergic Modulates Notch Notch Signaling CME->Notch Modulates Wnt Wnt Signaling CME->Wnt Modulates Alpha2_Adrenergic->Neuropathic_Pain Inhibits Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant AAK1 - µ2 peptide substrate - ATP (with [γ-32P]ATP) - Kinase Buffer - Test Compound (e.g., this compound) start->reagents reaction Incubate Reagents at Room Temperature reagents->reaction stop Stop Reaction (e.g., with acid) reaction->stop separation Separate Phosphorylated Substrate stop->separation detection Detect and Quantify Phosphorylation (e.g., scintillation counting) separation->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

References

The Role of Adaptor-Associated Kinase 1 (AAK1) in Neuropathic Pain: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a promising, non-opioid therapeutic target for the management of neuropathic pain. This technical guide provides an in-depth overview of the core biology of AAK1, its role in neuropathic pain signaling, preclinical validation, and the current state of AAK1-targeted drug development.

AAK1: Core Biology and Mechanism of Action

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, ion channels, and other transmembrane proteins.[1] In neuronal cells, AAK1 is enriched at presynaptic terminals, where it plays a crucial role in synaptic vesicle recycling.[1][2]

The primary molecular function of AAK1 is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] The AP2 complex is a critical component of the endocytic machinery, linking cargo proteins to the clathrin coat. AAK1-mediated phosphorylation of the μ2 subunit enhances the binding of AP2 to tyrosine-based sorting motifs on cargo receptors, thereby promoting the assembly of clathrin-coated pits and the subsequent internalization of these receptors.[2]

Several upstream regulators of AAK1 have been identified, including NDR1/2 kinases, which are involved in dendrite branching and synapse development. Additionally, CDK16 has been shown to phosphorylate AAK1, implicating it in the regulation of neuronal synaptic transmission.

The Role of AAK1 in Neuropathic Pain Signaling

The analgesic effects of AAK1 inhibition are primarily attributed to its modulation of nociceptive signaling in the spinal cord. Studies have demonstrated that the relevant pool of AAK1 for its antineuropathic action is located in the spinal cord. Inhibition of AAK1 has been shown to reduce the increased spontaneous neural activity in the spinal cord associated with neuropathic pain states and to block the development of "wind-up," a form of central sensitization.

A key aspect of the AAK1-mediated analgesic mechanism is its interaction with the α2-adrenergic signaling pathway, a known antinociceptive pathway. The analgesic effects of AAK1 inhibitors in behavioral and electrophysiological assays are blocked by α2-adrenergic receptor antagonists, but not by opioid receptor antagonists. This suggests that AAK1 inhibitors exert their effects by enhancing α2-adrenergic signaling. While the precise mechanism of this interaction is still under investigation, it is hypothesized that AAK1-mediated endocytosis regulates the cell surface expression and signaling of α2-adrenergic receptors in dorsal horn neurons. By inhibiting AAK1, the internalization of these receptors may be reduced, leading to enhanced and sustained α2-adrenergic-mediated inhibition of nociceptive transmission.

The downstream consequences of AAK1-mediated endocytosis in pain signaling likely involve the internalization of various receptors and ion channels that contribute to neuronal hyperexcitability. By regulating the trafficking of these key signaling components, AAK1 plays a pivotal role in maintaining synaptic homeostasis. In neuropathic pain states, dysregulation of AAK1 activity may contribute to the aberrant synaptic plasticity that underlies central sensitization.

Preclinical Validation of AAK1 as a Neuropathic Pain Target

The validation of AAK1 as a target for neuropathic pain comes from both genetic and pharmacological studies in rodent models.

Genetic Validation

AAK1 knockout mice exhibit a normal response in acute pain assays but show a markedly reduced response to persistent pain in the formalin test (Phase II). Furthermore, these knockout mice fail to develop tactile allodynia following spinal nerve ligation (SNL), a widely used model of neuropathic pain. These findings provide strong genetic evidence for the specific involvement of AAK1 in the development and maintenance of chronic pain states.

Pharmacological Validation with Small Molecule Inhibitors

Several potent and selective small molecule inhibitors of AAK1 have been developed and evaluated in preclinical models of neuropathic pain. These studies have consistently demonstrated the analgesic efficacy of AAK1 inhibition.

InhibitorAnimal ModelPain ModalityEfficacyReference
LP-935509 Mouse (SNL)Mechanical AllodyniaReversal of established pain behavior
Rat (CCI)Thermal Hyperalgesia, Cold Allodynia, Mechanical Allodynia, Mechanical HyperalgesiaDose-dependent reversal (ED50 values: 2-10 mg/kg)
Rat (Streptozotocin-induced diabetic neuropathy)Evoked Pain ResponsesReduction in pain responses
Mouse (Formalin Test)Persistent Pain (Phase II)Dose-dependent reduction in paw flinches
BMS-911172 Mouse (Chung Model)Mechanical AllodyniaActive at 60 mg/kg s.c.
Rat (CCI)Thermal Hyperalgesia, Mechanical AllodyniaActive at 60 mg/kg
Mouse (Formalin Test)Persistent Pain (Phase II)Active at 60 mg/kg s.c.
InhibitorTargetIC50Reference
LP-935509 AAK1 (enzyme)3.3 nM
AAK1 (cellular, μ2 phosphorylation)2.8 nM
BIKE14 nM
GAK320 nM
This compound AAK1 (enzyme)12 nM
AAK1 (cellular)51 nM
BMS-986176 (LX-9211) AAK12 nM
BMT-090605 AAK10.6 nM
BIKE45 nM
GAK60 nM
AAK1-IN-2 TFA AAK15.8 nM
AAK1-IN-3 AAK111 nM
AAK1-IN-9 AAK110.92 nM
AAK1-IN-10 AAK19.62 nM

Clinical Development of AAK1 Inhibitors

The promising preclinical data have led to the clinical development of AAK1 inhibitors for neuropathic pain. The most advanced candidate is VTX-002 (formerly LX9211 and BMS-986176) .

Phase 1 studies in healthy volunteers demonstrated that LX9211 was safe and well-tolerated. A Phase 2 proof-of-concept study (RELIEF-DPN 1) in patients with diabetic peripheral neuropathic pain showed that a low dose of LX9211 met the primary efficacy endpoint, demonstrating a statistically significant reduction in the average daily pain score compared to placebo. While a higher dose also showed improvement, it did not reach statistical significance. Treatment benefit was observed as early as week 1. Another Phase 2 study in patients with post-herpetic neuralgia did not meet its primary endpoint, although a statistically significant treatment effect was observed over the six-week period.

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the evaluation and development of AAK1 inhibitors.

Animal Models of Neuropathic Pain
  • Spinal Nerve Ligation (SNL) Model:

    • Species: Rat (Sprague-Dawley) or Mouse (C57BL/6).

    • Procedure: Under anesthesia, a dorsal midline incision is made to expose the L4 to L6 vertebrae. The L6 transverse process is removed to expose the L4 and L5 spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with a silk suture. The muscle and skin are closed in layers.

    • Outcome: Induces long-lasting mechanical and cold allodynia in the ipsilateral hind paw.

  • Chronic Constriction Injury (CCI) Model:

    • Species: Rat (Sprague-Dawley) or Mouse (C57BL/6).

    • Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures (for rats) or three (for mice) with chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tied until a brief twitch in the hind limb is observed.

    • Outcome: Results in tactile allodynia and thermal hyperalgesia in the ipsilateral hind paw.

Behavioral Assays for Pain Assessment
  • Formalin Test:

    • Species: Mouse or Rat.

    • Procedure: A dilute solution of formalin (e.g., 5% in saline, 20 µl) is injected subcutaneously into the plantar surface of the hind paw. The animal is then placed in an observation chamber.

    • Measurement: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. The response is biphasic: an early, acute phase (0-5 minutes) and a late, persistent phase (15-30 minutes). The late phase is considered to reflect central sensitization.

  • Von Frey Test for Mechanical Allodynia:

    • Species: Mouse or Rat.

    • Procedure: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate. A series of calibrated von Frey filaments with increasing stiffness are applied perpendicularly to the plantar surface of the hind paw until the filament buckles.

    • Measurement: The paw withdrawal threshold is determined. A positive response is a sharp withdrawal, flinching, or licking of the paw. The 50% withdrawal threshold can be calculated using the up-down method.

Electrophysiological Recordings
  • In Vivo Spinal Cord Electrophysiology:

    • Preparation: Animals are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. The dura mater is removed, and the spinal cord is covered in warmed mineral oil to prevent drying.

    • Recording: Extracellular single-unit recordings are made from wide dynamic range (WDR) neurons in the dorsal horn using a recording electrode.

    • Stimulation: The receptive field of the neuron on the hind paw is identified, and responses to mechanical (von Frey filaments) and thermal stimuli are recorded. Spontaneous activity is also measured.

Signaling Pathways and Experimental Workflows

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_CME_Pathway cluster_cytosol Cytosol cluster_vesicle Endocytic Vesicle Receptor Cargo Receptor (e.g., GPCR) Clathrin Clathrin CoatedVesicle Clathrin-Coated Vesicle Receptor->CoatedVesicle Internalization AP2 AP2 Complex AP2->Receptor AP2->CoatedVesicle Internalization AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Clathrin->AP2 Clathrin->CoatedVesicle Internalization Dynamin Dynamin Dynamin->CoatedVesicle Vesicle scission

Caption: AAK1 phosphorylates the AP2 complex to promote clathrin-mediated endocytosis.

Proposed Mechanism of AAK1 Inhibition in Neuropathic Pain

AAK1_Neuropathic_Pain cluster_presynaptic Presynaptic Terminal (Nociceptor) cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) SV_Recycling Synaptic Vesicle Recycling AAK1_pre AAK1 AAK1_pre->SV_Recycling Regulates Pain_Receptors Pain-related Receptors/ Ion Channels AAK1_pre->Pain_Receptors Internalizes Alpha2_AR α2-Adrenergic Receptor Nociceptive_Transmission Reduced Nociceptive Transmission Alpha2_AR->Nociceptive_Transmission Inhibits AAK1_post AAK1 AAK1_post->Alpha2_AR Promotes Internalization Analgesia Analgesia Nociceptive_Transmission->Analgesia Leads to AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1_pre Inhibits AAK1_Inhibitor->AAK1_post Inhibits

Caption: AAK1 inhibition is proposed to reduce neuropathic pain by modulating synaptic vesicle recycling and enhancing α2-adrenergic receptor signaling.

Experimental Workflow for Preclinical Evaluation of AAK1 Inhibitors

AAK1_Inhibitor_Workflow Start Identify Potent & Selective AAK1 Inhibitor In_Vitro In Vitro Characterization (IC50, Kinase Panel) Start->In_Vitro PK_PD Pharmacokinetics/ Pharmacodynamics In_Vitro->PK_PD Neuropathic_Pain_Model Induce Neuropathic Pain Model (e.g., SNL, CCI) PK_PD->Neuropathic_Pain_Model Behavioral_Testing Behavioral Testing (von Frey, Formalin Test) Neuropathic_Pain_Model->Behavioral_Testing Electrophysiology Electrophysiological Recordings Behavioral_Testing->Electrophysiology Mechanism_Study Mechanism of Action Studies (e.g., α2-AR antagonist challenge) Behavioral_Testing->Mechanism_Study Efficacy_Confirmed Analgesic Efficacy Confirmed? Behavioral_Testing->Efficacy_Confirmed Efficacy_Confirmed->Start No Lead_Optimization Lead Optimization Efficacy_Confirmed->Lead_Optimization Yes Clinical_Trials Advance to Clinical Trials Lead_Optimization->Clinical_Trials

Caption: Workflow for the preclinical development of AAK1 inhibitors for neuropathic pain.

Conclusion and Future Directions

AAK1 has been robustly validated as a novel and promising target for the treatment of neuropathic pain. The mechanism of action, involving the modulation of clathrin-mediated endocytosis and enhancement of spinal α2-adrenergic signaling, offers a distinct and non-opioid approach to pain management. Preclinical studies have consistently demonstrated the efficacy of AAK1 inhibitors in various models of neuropathic pain, and clinical development is underway.

Future research should focus on further elucidating the precise molecular mechanisms by which AAK1 inhibition produces analgesia, including the identification of specific cargo proteins whose internalization is regulated by AAK1 in nociceptive neurons. Additionally, continued clinical investigation is necessary to establish the long-term safety and efficacy of AAK1 inhibitors in different neuropathic pain populations. The development of AAK1-targeted therapies holds the potential to provide a much-needed, effective, and well-tolerated treatment option for patients suffering from this debilitating condition.

References

The Interplay of BMS-911172 and Clathrin-Mediated Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the small molecule inhibitor BMS-911172 and its interaction with the fundamental cellular process of clathrin-mediated endocytosis (CME). This compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in the regulation of CME. This document details the mechanism of action of this compound, its impact on the core machinery of endocytosis, and provides detailed experimental protocols for studying these interactions. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate a comprehensive understanding of the subject matter.

Introduction to Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a vital process in eukaryotic cells responsible for the internalization of a wide array of cargo molecules from the plasma membrane, including nutrients, hormones, and signaling receptors. This process is essential for cellular homeostasis, signal transduction, and neurotransmission. The hallmark of CME is the formation of clathrin-coated pits on the cytoplasmic face of the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.

The key molecular players in this intricate process include:

  • Clathrin: A protein that forms a triskelion structure and polymerizes into a cage-like lattice that deforms the membrane.

  • Adaptor Protein 2 (AP2): A heterotetrameric complex that acts as a crucial link between the clathrin coat and transmembrane cargo proteins. It recognizes specific sorting signals in the cytoplasmic tails of cargo.

  • Accessory Proteins: A large number of proteins that regulate various stages of vesicle formation, including initiation, cargo selection, membrane bending, scission, and uncoating.

This compound: A Potent AAK1 Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that physically and functionally associates with the AP2 complex, playing a pivotal role in the regulation of CME.

Quantitative Data: this compound Inhibition of AAK1

The inhibitory activity of this compound against AAK1 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundAssay TypeIC50 (nM)Reference
This compound Enzymatic Assay12[1]
This compound Cellular Assay35[2]

Mechanism of Action: How this compound Impacts Clathrin-Mediated Endocytosis

The primary mechanism by which this compound influences CME is through its inhibition of AAK1. AAK1 directly phosphorylates the μ2 subunit (AP2M1) of the AP2 complex. This phosphorylation event is a critical regulatory step in the endocytic process.

The Role of AAK1 in AP2 Complex Function

The AP2 complex exists in a dynamic equilibrium between a "closed," inactive conformation and an "open," active conformation. The transition to the active state is promoted by binding to phosphoinositides (specifically PI(4,5)P2) in the plasma membrane and to the cytoplasmic tails of cargo proteins.

AAK1-mediated phosphorylation of the μ2 subunit at Threonine 156 (Thr156) is thought to enhance the affinity of AP2 for cargo sorting signals, thereby promoting the recruitment of cargo into nascent clathrin-coated pits. This phosphorylation event is stimulated by the assembly of the clathrin lattice itself, creating a positive feedback loop that ensures efficient cargo capture.

The Effect of this compound on the AAK1-AP2 Axis

A reduction in AP2M1 phosphorylation would likely lead to:

  • Decreased affinity of the AP2 complex for cargo molecules.

  • Impaired recruitment of cargo into clathrin-coated pits.

  • A potential reduction in the overall rate of clathrin-mediated endocytosis.

It is important to note that the regulation of CME is complex, and the precise outcome of AAK1 inhibition may be cell-type and cargo-dependent. Some studies suggest that while an initial phosphorylation of μ2 is required for endocytosis, a sustained phosphorylated state may be inhibitory, implying a cyclical nature of phosphorylation and dephosphorylation is necessary for efficient vesicle formation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

The following diagram illustrates the central role of AAK1 in the regulation of the AP2 complex during CME and the point of intervention for this compound.

AAK1_CME_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo AP2_active AP2 (active) Cargo->AP2_active Binds AP2_inactive AP2 (inactive) AP2_inactive->AP2_active Activation Clathrin Clathrin AP2_active->Clathrin Recruits CCP Clathrin-Coated Pit Clathrin->CCP Assembly Vesicle Clathrin-Coated Vesicle CCP->Vesicle Invagination & Scission AAK1 AAK1 AAK1->AP2_active Phosphorylates μ2 This compound This compound This compound->AAK1 Inhibits

Figure 1. AAK1's role in clathrin-mediated endocytosis and this compound's inhibitory action.
Experimental Workflow: Transferrin Uptake Assay

A transferrin uptake assay is a standard method to quantify the rate of clathrin-mediated endocytosis. Transferrin, a glycoprotein that transports iron in the blood, binds to the transferrin receptor on the cell surface and is internalized via CME.

Transferrin_Uptake_Workflow Start Start Cell_Culture 1. Culture cells to desired confluency Start->Cell_Culture Serum_Starve 2. Serum starve cells to upregulate transferrin receptors Cell_Culture->Serum_Starve Inhibitor_Treatment 3. Treat cells with this compound (or vehicle control) Serum_Starve->Inhibitor_Treatment Add_Tf 4. Add fluorescently-labeled transferrin and incubate at 37°C Inhibitor_Treatment->Add_Tf Stop_Uptake 5. Stop uptake by rapidly cooling cells and washing with ice-cold buffer Add_Tf->Stop_Uptake Remove_Surface_Tf 6. Remove non-internalized transferrin with an acid wash or enzymatic treatment Stop_Uptake->Remove_Surface_Tf Fix_Permeabilize 7. Fix and permeabilize cells Remove_Surface_Tf->Fix_Permeabilize Quantify 8. Quantify internalized transferrin via fluorescence microscopy or flow cytometry Fix_Permeabilize->Quantify End End Quantify->End

Figure 2. Generalized workflow for a transferrin uptake assay to measure CME.

Detailed Experimental Protocols

AAK1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound on AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a peptide containing the μ2 phosphorylation site or a generic kinase substrate like myelin basic protein)

  • This compound (dissolved in DMSO)

  • ATP (with [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well plates

  • Phosphocellulose paper or anti-phospho-substrate antibody for detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a 96-well plate, add the AAK1 enzyme and the AAK1 substrate to the kinase reaction buffer.

  • Add the diluted this compound or vehicle (DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

  • Detection:

    • Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-radioactive: Use an antibody that specifically recognizes the phosphorylated substrate in an ELISA or Western blot format.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Transferrin Uptake Assay (Microscopy-Based)

This protocol describes a method to visualize and quantify the effect of this compound on the internalization of transferrin.

Materials:

  • Cells cultured on glass coverslips (e.g., HeLa, A549)

  • This compound

  • Serum-free cell culture medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Ice-cold PBS

  • Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Seed cells on glass coverslips and grow to 60-80% confluency.

  • Wash the cells with serum-free medium and incubate in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptors.

  • Treat the cells with the desired concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 1 hour).

  • Add pre-warmed fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.

  • To stop endocytosis, rapidly wash the coverslips three times with ice-cold PBS.

  • To remove transferrin bound to the cell surface, incubate the coverslips in ice-cold acid wash buffer for 5 minutes.

  • Wash the coverslips three times with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If desired, permeabilize the cells with 0.1% Triton X-100 for 5 minutes and stain with a nuclear counterstain like DAPI.

  • Wash the coverslips with PBS and mount them onto microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between this compound-treated and control cells to determine the effect on transferrin uptake.

Conclusion

This compound presents a valuable tool for the chemical-biological exploration of clathrin-mediated endocytosis. Its specific inhibition of AAK1 allows for the targeted disruption of the AP2 complex's regulatory cycle, providing a means to dissect the intricate mechanisms governing cargo selection and vesicle formation. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the multifaceted roles of AAK1 in cellular trafficking and to explore the therapeutic potential of its inhibitors. Further studies are warranted to fully elucidate the quantitative impact of this compound on the dynamics of CME and its downstream physiological consequences.

References

Downstream Effects of AAK1 Inhibition by BMS-911172: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream cellular and signaling effects of BMS-911172, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental process for intracellular trafficking, nutrient uptake, and signal transduction. This compound, by inhibiting AAK1, disrupts these processes, leading to a cascade of downstream effects with therapeutic potential, particularly in the context of neuropathic pain. This document details the mechanism of action of this compound, its impact on key signaling pathways including Wnt and Notch, and provides detailed protocols for relevant experimental assays.

Introduction to AAK1 and its Inhibition by this compound

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME). It functions by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex. This phosphorylation event is crucial for the recruitment of AP2 to the plasma membrane and the subsequent assembly of clathrin-coated pits, which are essential for the internalization of a wide variety of cargo proteins, including receptors and transporters.

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for AAK1. Its inhibitory action disrupts the normal functioning of AAK1, leading to a reduction in AP2M1 phosphorylation and a subsequent impairment of CME. This disruption of a fundamental cellular process has far-reaching consequences on various signaling pathways and cellular functions.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against AAK1 has been characterized in multiple studies, with slight variations in the reported IC50 values. The compound has also been evaluated in preclinical in vivo models of neuropathic pain.

ParameterValueReference
IC50 (enzymatic assay) 12 nM[1]
35 nM[2]
IC50 (cellular assay) 51 nM[3]
In Vivo Efficacy 60 mg/kg (s.c.) in Chung mouse model of neuropathic pain[3]
60 mg/kg in chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model[3]

Note: Further detailed dose-response data for the inhibition of AP2M1 phosphorylation and downstream signaling events in cellular and in vivo models would be beneficial for a more complete understanding of this compound's pharmacological profile.

Core Downstream Effect: Modulation of Clathrin-Mediated Endocytosis

The primary and most direct downstream effect of AAK1 inhibition by this compound is the modulation of clathrin-mediated endocytosis. By preventing the AAK1-mediated phosphorylation of the AP2M1 subunit, this compound interferes with the proper assembly of clathrin-coated pits.

BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 Inhibits AP2M1 AP2M1 (μ2 subunit) AAK1->AP2M1 Phosphorylates AP2_complex AP2 Complex AP2M1->AP2_complex Component of Clathrin_pit Clathrin-Coated Pit Assembly AP2_complex->Clathrin_pit Initiates CME Clathrin-Mediated Endocytosis Clathrin_pit->CME Leads to

Figure 1: Mechanism of this compound in inhibiting Clathrin-Mediated Endocytosis.

This disruption of CME has significant implications for cellular homeostasis and signaling, as the internalization of numerous cell surface receptors is dependent on this process.

Impact on Downstream Signaling Pathways

The inhibition of AAK1 and the subsequent disruption of CME have been shown to impact several critical signaling pathways, including the Wnt and Notch pathways.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. AAK1 has been identified as a negative regulator of the canonical Wnt signaling pathway. It is thought to promote the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, leading to its degradation and attenuation of the Wnt signal. Inhibition of AAK1 by this compound is therefore expected to stabilize LRP6 at the cell surface, leading to an enhancement of Wnt signaling. This would result in the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus to activate target gene transcription.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRP6 LRP6 Dishevelled Dishevelled LRP6->Dishevelled Activates Frizzled Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 Inhibits CME_LRP6 LRP6 Endocytosis (Degradation) AAK1->CME_LRP6 Promotes CME_LRP6->LRP6 Reduces Surface Levels cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Endocytosis_Cleavage Notch Endocytosis & Cleavage Notch_Receptor->Endocytosis_Cleavage Notch_Ligand Notch Ligand (on adjacent cell) Notch_Ligand->Notch_Receptor Binds NICD NICD CSL CSL NICD->CSL Translocates and Binds Notch_Target_Genes Notch Target Genes (e.g., Hes1) CSL->Notch_Target_Genes Activates Transcription BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 Inhibits AAK1->Endocytosis_Cleavage Promotes Endocytosis_Cleavage->NICD Releases Start Prepare Reagents (AAK1, Substrate, ATP, This compound) Mix Mix Reagents in Multiwell Plate Start->Mix Incubate_Kinase Incubate at 30°C (Kinase Reaction) Mix->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_RT1 Incubate at RT (ATP Depletion) Add_ADP_Glo->Incubate_RT1 Add_Detection Add Kinase Detection Reagent Incubate_RT1->Add_Detection Incubate_RT2 Incubate at RT (Signal Generation) Add_Detection->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze

References

An In-depth Technical Guide to Targeting the JAK/STAT Pathway in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound BMS-911172 is identified in literature as a selective inhibitor of adaptor protein 2-associated kinase 1 (AAK1) with potential applications in neuropathic pain research.[1][2][3][4][5] As of the current available scientific literature, there are no specific studies investigating this compound in the context of Parkinson's disease (PD). However, the broader therapeutic strategy of inhibiting the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, a key signaling cascade in neuroinflammation, is an active area of investigation for neurodegenerative disorders, including Parkinson's disease. This guide will provide an in-depth overview of the rationale and experimental approaches for targeting the JAK/STAT pathway in preclinical models of Parkinson's disease, using data from studies on other JAK inhibitors as illustrative examples.

Introduction: The Role of Neuroinflammation and the JAK/STAT Pathway in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein. A growing body of evidence suggests that neuroinflammation plays a crucial role in the pathogenesis and progression of PD. Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6), are elevated in the brains of PD patients and contribute to microglial activation and subsequent neuronal damage.

The JAK/STAT pathway is a principal signaling cascade that transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. Dysregulation and aberrant activation of the JAK/STAT pathway have been implicated in the neuroinflammatory processes observed in Parkinson's disease. Therefore, inhibiting this pathway with small molecules, known as "Jakinibs," presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects in PD.

The JAK/STAT Signaling Pathway in Parkinson's Disease

In the context of Parkinson's disease, extracellular α-synuclein aggregates can activate microglia, leading to the production of pro-inflammatory cytokines. These cytokines then bind to their respective receptors on the surface of microglia and other immune cells, triggering the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to induce the expression of inflammatory genes. This cascade perpetuates a cycle of neuroinflammation and neuronal damage.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cell Microglia / Immune Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus alpha_syn Aggregated α-Synuclein Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, IL-6) alpha_syn->Cytokines induces release of Receptor Cytokine Receptor Cytokines->Receptor binds to JAK JAK Receptor->JAK activates pJAK p-JAK (Active) JAK->pJAK STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes DNA DNA pSTAT_dimer->DNA translocates to nucleus and binds JAK_Inhibitor JAK Inhibitor (e.g., AZD1480) JAK_Inhibitor->pJAK inhibits phosphorylation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: JAK/STAT signaling in neuroinflammation.

Preclinical Investigations of JAK Inhibitors in Parkinson's Models

While data on this compound is unavailable, other JAK inhibitors, such as AZD1480 (a JAK1/2 inhibitor), have been evaluated in preclinical models of Parkinson's disease. These studies provide "proof of concept" for the therapeutic potential of targeting the JAK/STAT pathway in PD.

Data Presentation: Efficacy of JAK Inhibitors in Preclinical PD Models

The following tables summarize quantitative data from studies investigating the effects of JAK inhibitors in rodent models of Parkinson's disease.

Table 1: Effect of AZD1480 on Neuroinflammation in an α-Synuclein Overexpression Rat Model

ParameterControl (AAV2-GFP)α-Synuclein (AAV2-α-SYN) + Vehicleα-Synuclein (AAV2-α-SYN) + AZD1480 (10 mg/kg)
Microglial Activation (Iba1+ Intensity) BaselineSignificant IncreaseSignificantly Reduced vs. Vehicle
CD3+ T-cell Infiltration MinimalSignificant EnhancementSignificant Reduction vs. Vehicle
Pro-inflammatory Gene Expression (in Substantia Nigra) BaselineEnhancedInhibited

Table 2: Neuroprotective Effects of AZD1480 in an α-Synuclein Overexpression Rat Model

ParameterControl (AAV2-GFP)α-Synuclein (AAV2-α-SYN) + Vehicleα-Synuclein (AAV2-α-SYN) + AZD1480 (10 mg/kg)
Dopaminergic Neuron Survival (in Substantia Nigra) No significant lossSignificant DegenerationDegeneration Prevented

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate JAK inhibitors in Parkinson's disease models.

Protocol 1: α-Synuclein Overexpression Rat Model of Parkinson's Disease
  • Viral Vector: Adeno-associated virus serotype 2 (AAV2) vectors are used to express either human α-synuclein (AAV2-α-SYN) or a control protein like green fluorescent protein (AAV2-GFP).

  • Stereotaxic Surgery: Adult male rats are anesthetized, and the AAV2 vector is stereotaxically injected into the substantia nigra pars compacta (SNpC).

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

  • Model Progression: Neuroinflammation is typically observed at around 4 weeks post-transduction, with significant dopaminergic neuronal loss occurring by 12 weeks.

  • Drug Administration: The JAK inhibitor (e.g., AZD1480 at 10 mg/kg) or a vehicle control is administered, often by oral gavage, for a specified period (e.g., daily for 2 weeks, starting 2 weeks post-transduction).

Protocol 2: Immunohistochemistry for Neuroinflammation and Neurodegeneration
  • Tissue Preparation: At the experimental endpoint, animals are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected.

  • Sectioning: Brains are sectioned on a cryostat (e.g., 30 µm sections) through the region of interest (e.g., substantia nigra).

  • Immunostaining:

    • Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting specific markers:

      • Microglial Activation: Anti-Iba1

      • T-cells: Anti-CD3

      • Dopaminergic Neurons: Anti-Tyrosine Hydroxylase (TH)

    • Secondary Antibody Incubation: Sections are washed and incubated with fluorescently labeled secondary antibodies.

    • Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI (for nuclear staining) and imaged using a confocal microscope.

  • Quantification: Image analysis software is used to quantify the intensity of staining or the number of positive cells in a blinded manner.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel JAK inhibitor in a preclinical Parkinson's disease model.

Experimental_Workflow Model_Induction Induce PD Model in Rats (e.g., AAV-α-Synuclein injection) Treatment_Groups Divide into Treatment Groups (Vehicle, JAK Inhibitor Doses) Model_Induction->Treatment_Groups Drug_Admin Daily Drug Administration (e.g., Oral Gavage for 2-4 weeks) Treatment_Groups->Drug_Admin Behavioral_Testing Behavioral Assessment (e.g., Cylinder Test, Rotarod) Drug_Admin->Behavioral_Testing Endpoint Experimental Endpoint (Tissue Collection) Behavioral_Testing->Endpoint Histology Immunohistochemistry (TH, Iba1, CD3 staining) Endpoint->Histology Biochemistry Biochemical Analysis (e.g., ELISA for cytokines, Western Blot for p-STAT) Endpoint->Biochemistry Data_Analysis Data Analysis and Statistical Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: Preclinical evaluation workflow for a JAK inhibitor.

Conclusion

Targeting the JAK/STAT signaling pathway is a promising therapeutic strategy for Parkinson's disease, primarily by mitigating the chronic neuroinflammation that contributes to disease progression. Preclinical studies with JAK inhibitors like AZD1480 have demonstrated their ability to suppress both innate and adaptive immune responses in the brain, leading to the protection of dopaminergic neurons in α-synuclein-based models. While this compound has not been specifically investigated in this context, the positive outcomes from other JAK inhibitors warrant further exploration of this drug class for the treatment of Parkinson's disease. Future research should focus on validating these findings and assessing the long-term safety and efficacy of targeting the JAK/STAT pathway in more comprehensive preclinical models, with the ultimate goal of translating these promising results into clinical applications for patients with Parkinson's disease.

References

BMS-911172: A Potential Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911172 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis.[1] This cellular process is exploited by a wide range of viruses for entry into host cells, making AAK1 a compelling target for the development of broad-spectrum antiviral therapies. While primarily investigated for its potential in treating neuropathic pain, the mechanism of action of this compound suggests a significant, yet largely unexplored, potential as an antiviral agent. This technical guide provides a comprehensive overview of the core scientific principles underlying the potential antiviral activity of this compound, including its mechanism of action, potential therapeutic applications, and the experimental methodologies relevant to its study.

Core Mechanism of Antiviral Action

The primary mechanism through which this compound is hypothesized to exert its antiviral effects is the inhibition of AAK1. AAK1 is a key regulator of the adaptor protein complex 2 (AP2), a critical component of clathrin-coated pits. By phosphorylating the µ2 subunit of AP2, AAK1 facilitates the assembly of clathrin coats and the subsequent internalization of viral particles into the host cell.

Inhibition of AAK1 by this compound is expected to disrupt this process, thereby preventing viral entry and halting the infection cycle at its earliest stage. This host-targeted approach offers the advantage of a high barrier to the development of viral resistance, a common challenge with direct-acting antiviral agents.

Quantitative Data

While direct quantitative antiviral data for this compound is not yet widely available in published literature, data from other known AAK1 inhibitors, such as Sunitinib, provide a strong rationale for its potential efficacy. Research from the Einav group has demonstrated that inhibition of AAK1 can lead to broad-spectrum antiviral activity.

Table 1: Inhibitory Activity of Representative AAK1 Inhibitors Against Various Viruses

CompoundVirusAssay TypeEC50 (µM)CC50 (µM)Reference
Sunitinib (a known AAK1 inhibitor)Dengue Virus (DENV)Luciferase Reporter Assay0.51>10[2]
SunitinibEbola Virus (EBOV)In vitro infection assayNot specified>10[2]
SunitinibHepatitis C Virus (HCV)In vitro infection assayNot specified>10[2]
Compound "30" (likely Sunitinib)Multiple VirusesVarious< 1>10[3]

Note: This table presents data for representative AAK1 inhibitors to illustrate the potential of this drug class. Specific antiviral efficacy data for this compound is a key area for future research.

Table 2: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)
AAK135

Source:

Signaling Pathway and Experimental Workflow

The proposed antiviral mechanism of this compound centers on the disruption of the clathrin-mediated endocytosis pathway. The following diagrams illustrate the key signaling events and a general workflow for evaluating the antiviral potential of AAK1 inhibitors.

G cluster_virus_entry Viral Entry via Clathrin-Mediated Endocytosis cluster_inhibition Inhibition by this compound Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Binding AP2 AP2 Complex Receptor->AP2 2. Recruitment Clathrin Clathrin Endosome Endosome Clathrin->Endosome 5. Internalization AP2->Clathrin 4. Assembly AAK1 AAK1 AAK1->AP2 3. Phosphorylation (Activation) Viral_Replication Viral Replication Endosome->Viral_Replication 6. Uncoating & Replication BMS911172 This compound BMS911172->AAK1 Inhibition

Caption: Signaling pathway of viral entry via clathrin-mediated endocytosis and the point of inhibition by this compound.

G cluster_workflow Experimental Workflow for Antiviral Evaluation cluster_analysis Analysis Methods A 1. Cell Culture (e.g., Huh7, Vero E6) B 2. Compound Treatment (Varying concentrations of this compound) A->B C 3. Viral Infection (e.g., DENV, EBOV, HCV) B->C D 4. Incubation C->D E 5. Endpoint Analysis D->E F Plaque Assay (Viral Titer) E->F G qRT-PCR (Viral RNA Quantification) E->G H Reporter Assay (e.g., Luciferase) E->H I Cytotoxicity Assay (e.g., MTT, MTS) E->I

References

The Nexus of AAK1 Substrate Phosphorylation and its Inhibition by BMS-911172: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME). By phosphorylating key substrates involved in the endocytic machinery, AAK1 facilitates the internalization of a variety of cellular cargo, including receptors and signaling molecules. This function places AAK1 at the crossroads of numerous signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides an in-depth overview of AAK1 substrate phosphorylation and the inhibitory effects of BMS-911172, a potent and selective AAK1 inhibitor.

AAK1: The Kinase and its Substrates

AAK1's primary and most well-characterized substrate is the μ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1).[1] Phosphorylation of AP2M1 by AAK1 is a critical step in the recruitment of AP-2 to cargo proteins, thereby initiating the formation of clathrin-coated pits.[1] Beyond AP2M1, emerging research has identified other physiologically relevant substrates of AAK1, implicating the kinase in a broader range of cellular processes. These include the cell fate determinant protein Numb and the low-density lipoprotein receptor-related protein 6 (LRP6), a co-receptor in the WNT signaling pathway.[2][3]

Quantitative Data on AAK1 Substrate Phosphorylation

The following table summarizes the known substrates of AAK1 and the specific sites of phosphorylation.

SubstratePhosphorylation SiteOrganismAnalytical MethodReference
AP2M1 (μ2 subunit of AP-2)Threonine-156HumanMass Spectrometry, Radioactive Kinase Assay[4]
NumbThreonine-102HumanMass Spectrometry, In vitro Kinase Assay
LRP6Not yet specifiedHumanWestern Blot (indirect evidence)

This compound: A Selective AAK1 Inhibitor

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1. Its ability to specifically target AAK1 has made it an invaluable tool for elucidating the kinase's function and a promising candidate for therapeutic development.

Quantitative Inhibition Data for this compound

The inhibitory activity of this compound against AAK1 has been characterized in various assay formats.

Assay TypeIC50 ValueReference
Enzymatic Assay12 nM
Enzymatic Assay35 nM

Signaling Pathways Regulated by AAK1

AAK1's role in endocytosis positions it as a key regulator of multiple signaling pathways that are dependent on receptor internalization.

AAK1 in Clathrin-Mediated Endocytosis

The canonical function of AAK1 is in the regulation of clathrin-mediated endocytosis. By phosphorylating AP2M1, AAK1 enhances the affinity of the AP-2 complex for cargo proteins, a crucial step for their subsequent internalization.

aak1_cme_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Protein AP2 AP-2 Complex Cargo->AP2 recruits Receptor Receptor Receptor->Cargo binds Clathrin Clathrin AP2->Clathrin recruits Clathrin->Clathrin AAK1 AAK1 AAK1->AP2 phosphorylates (AP2M1 subunit) ADP ADP ATP ATP BMS911172 This compound BMS911172->AAK1 inhibits

Diagram 1: AAK1's role in clathrin-mediated endocytosis.
AAK1 in WNT Signaling

AAK1 has been shown to negatively regulate the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. This internalization reduces the amount of LRP6 at the cell surface, thereby dampening WNT signaling.

aak1_wnt_pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled LRP6 LRP6 Co-receptor WNT->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled Endocytosis Clathrin-Mediated Endocytosis LRP6->Endocytosis internalization BetaCatenin β-catenin Dishevelled->BetaCatenin stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates AAK1 AAK1 AAK1->LRP6 phosphorylates AAK1->Endocytosis GeneTranscription Gene Transcription TCF_LEF->GeneTranscription inhibitor_screening_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTS High-Throughput Screening Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation IC50_Determination IC50 Determination Hit_Confirmation->IC50_Determination Selectivity_Profiling Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Profiling Target_Engagement Target Engagement (e.g., NanoBRET) Selectivity_Profiling->Target_Engagement Cellular_Potency Cellular Potency (Phosphorylation Assay) Target_Engagement->Cellular_Potency Functional_Assays Functional Assays (e.g., Endocytosis) Cellular_Potency->Functional_Assays phosphoproteomics_workflow Cell_Culture Cell Culture (e.g., with and without kinase inhibitor) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Phosphopeptide_Enrichment Phosphopeptide Enrichment (e.g., TiO2) Protein_Digestion->Phosphopeptide_Enrichment LC_MS_MS LC-MS/MS Analysis Phosphopeptide_Enrichment->LC_MS_MS Data_Analysis Data Analysis (Quantification and Site Localization) LC_MS_MS->Data_Analysis Substrate_Identification Substrate Identification and Validation Data_Analysis->Substrate_Identification

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for the AAK1 Inhibitor BMS-911172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-911172 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in neuropathic pain and other neurological disorders. AAK1 plays a crucial role in clathrin-mediated endocytosis (CME) through the phosphorylation of the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, along with a summary of its inhibitory potency and a visualization of the relevant signaling pathway and experimental workflows.

Data Presentation

The inhibitory activity of this compound against AAK1 has been determined in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay TypeTargetThis compound IC50 (nM)Reference(s)
Enzymatic Kinase AssayAAK112[1][2]
Cell-Based AssayAAK135 - 51[3][4][5]

AAK1 Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis. It phosphorylates the µ2 subunit of the AP-2 complex, which is a critical step for the recruitment of cargo and the assembly of clathrin-coated pits. Through its role in endocytosis, AAK1 can influence various signaling pathways, including the Notch and WNT pathways.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP-2 Complex Receptor->AP2_Complex Cargo Binding p_mu2 Phosphorylated AP-2 (µ2) AP2_Complex->p_mu2 Clathrin Clathrin Endocytic_Vesicle Clathrin-Coated Vesicle Formation & Endocytosis Clathrin->Endocytic_Vesicle AAK1 AAK1 AAK1->AP2_Complex Phosphorylates µ2 subunit BMS911172 This compound BMS911172->AAK1 Inhibits p_mu2->Clathrin Recruits Clathrin Downstream_Signaling Modulation of Notch & WNT Pathways Endocytic_Vesicle->Downstream_Signaling In_Vitro_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: High-Throughput Enzymatic Assay (e.g., TR-FRET, ADP-Glo) Start->Primary_Screen Hit_Confirmation Hit Confirmation: IC50 Determination in Enzymatic Assay Primary_Screen->Hit_Confirmation Selectivity_Profiling Selectivity Profiling: Screen Against a Panel of Other Kinases Hit_Confirmation->Selectivity_Profiling Cellular_Assay Cell-Based Assay: Target Engagement & Functional Response (e.g., p-AP2M1 Inhibition) Hit_Confirmation->Cellular_Assay Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->Lead_Optimization Cellular_Assay->Lead_Optimization End End: Candidate for In Vivo Studies Lead_Optimization->End

References

Preparation of BMS-911172 Stock Solution: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-911172, a selective inhibitor of Adaptor Associated Kinase 1 (AAK1). Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in in vitro and in vivo experimental settings. The provided guidelines are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a potent and selective inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis. Its physicochemical properties are summarized in the table below for ease of reference when preparing stock solutions and performing experiments.

PropertyValueReference
Molecular Weight 339.34 g/mol [1][2][3][4]
Formula C₁₆H₁₉F₂N₃O₃[1]
Appearance Solid
Purity ≥98%

Solubility

The solubility of this compound in common laboratory solvents is a critical factor in the preparation of a homogenous stock solution. It is essential to use high-purity, anhydrous solvents to maximize solubility and minimize degradation of the compound.

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) 68 mg/mL (200.38 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic treatment may enhance solubility up to 100 mg/mL.
Ethanol 68 mg/mL
Water Insoluble

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:
  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:
  • Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 339.34 g/mol = 0.00339 g = 3.39 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month). When ready to use, thaw an aliquot at room temperature and mix thoroughly before dilution into experimental media.

G cluster_workflow Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate weigh Weigh 3.39 mg of this compound equilibrate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM this compound stock solution.

Stability and Storage

Proper storage of this compound powder and its stock solutions is imperative to maintain its biological activity.

FormStorage TemperatureStability
Powder -20°C3 years
Stock Solution in Solvent -80°C1 year
Stock Solution in Solvent -20°C1 month

Note: It is strongly recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.

Mechanism of Action

This compound is a selective inhibitor of Adaptor Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the AP2 adaptor complex. Inhibition of AAK1 by this compound disrupts this process.

G cluster_pathway This compound Signaling Pathway BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 Inhibits AP2 AP2 Complex (μ2 subunit) AAK1->AP2 Phosphorylates Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Regulates

Caption: Inhibition of the AAK1 signaling pathway by this compound.

References

BMS-911172: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of BMS-911172, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

This compound is a potent, brain-penetrant inhibitor of AAK1 with potential therapeutic applications in neuropathic pain.[1][2] Proper handling and solubilization are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This guide offers detailed procedures for dissolving and formulating this compound, alongside an overview of its mechanism of action.

Solubility Data

This compound exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and is practically insoluble in aqueous solutions such as saline. This necessitates the use of co-solvents for preparing aqueous-based formulations for experimental use.

SolventSolubilityConcentration (Molar)Notes
DMSO 100 mg/mLNot SpecifiedUltrasonic treatment may be required.
DMSO 68 mg/mL~200.38 mMUse fresh DMSO as moisture can reduce solubility.[1]
Water InsolubleNot Applicable
Ethanol 68 mg/mLNot Specified

Note: The molecular weight of this compound is 339.34 g/mol .

Experimental Protocols

Preparation of Stock Solutions

For most applications, a concentrated stock solution of this compound is prepared in DMSO. This stock can then be diluted into appropriate buffers or media for final experimental concentrations.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 68 mg/mL).

  • Vortex the solution vigorously to aid dissolution.

  • If necessary, use an ultrasonic bath to ensure complete solubilization.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term stability.

Preparation of In Vivo Formulations

Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. A common formulation involves a co-solvent system.

Materials:

  • This compound DMSO stock solution

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or double-distilled water (ddH₂O)

  • Sterile tubes for mixing

Example Protocol for a 1 mL Working Solution: This protocol is an example and may need optimization based on the desired final concentration and dosing volume.

  • Begin with a clear, pre-prepared DMSO stock solution of this compound (e.g., 68 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the this compound DMSO stock solution. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix again until clear.

  • Add 500 µL of sterile saline or ddH₂O to bring the total volume to 1 mL. Mix thoroughly.

  • The final solution should be clear. It is recommended to use this formulation immediately after preparation for optimal results.[1]

Important Considerations:

  • Always add the solvents in the specified order.

  • Ensure the solution is completely clear after each solvent addition before proceeding to the next step.

  • Physical methods such as vortexing or gentle warming in a water bath can aid in dissolution.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis. In the context of neuronal signaling, AAK1 is involved in pathways that regulate synaptic transmission. By inhibiting AAK1, this compound can modulate these pathways, which is the basis for its investigation in neuropathic pain. AAK1 participates in the CDK16 and Nrg1 signaling pathways.

BMS911172_Pathway cluster_pre Upstream Regulation cluster_core Core Pathway cluster_post Downstream Effects CDK16 CDK16 AAK1 AAK1 CDK16->AAK1 Phosphorylates Nrg1_ErbB4 Nrg1/ErbB4 Signaling AAK1->Nrg1_ErbB4 Inhibits SynapticTransmission Neuronal Synaptic Transmission AAK1->SynapticTransmission Regulates BMS911172 This compound BMS911172->AAK1 Inhibits Neurogenesis Nrg1-mediated Neurogenesis Nrg1_ErbB4->Neurogenesis Promotes

Caption: Simplified signaling pathway of this compound action.

Experimental Workflow

The following diagram outlines a typical workflow for utilizing this compound in experimental settings, from initial preparation to final application.

BMS911172_Workflow cluster_prep Preparation cluster_application Application cluster_invitro In Vitro cluster_invivo In Vivo A1 Weigh this compound Powder A2 Dissolve in Fresh DMSO A1->A2 A3 Vortex / Sonicate for complete dissolution A2->A3 A4 Create Aliquots for Storage (-20°C or -80°C) A3->A4 B1 Thaw Stock Solution A4->B1 C1 Dilute stock in cell culture media B1->C1 D2 Mix DMSO stock into vehicle B1->D2 C2 Treat cells in culture C1->C2 D1 Prepare co-solvent vehicle (PEG300, Tween 80, Saline) D1->D2 D3 Administer to animal model D2->D3

References

Application Notes and Protocols for Neuropathic Pain Models Using BMS-911172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-911172, a potent and selective inhibitor of Adaptor Associated Kinase 1 (AAK1), in preclinical models of neuropathic pain. The protocols detailed below are based on established methodologies and published research to guide the investigation of this compound's therapeutic potential.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Adaptor Associated Kinase 1 (AAK1) has been identified as a promising target for the treatment of neuropathic pain. This compound is a brain-penetrant AAK1 inhibitor that has shown efficacy in preclinical models of neuropathic pain, suggesting its potential as a novel analgesic.[1] The mechanism of action is believed to involve the modulation of α2-adrenergic signaling in the spinal cord, a pathway known for its antinociceptive effects.[2]

Data Presentation

While specific quantitative data for this compound from peer-reviewed publications is limited, data from a closely related and structurally similar AAK1 inhibitor, LP-935509, provides a strong indication of the expected efficacy. The following tables summarize the effects of AAK1 inhibition in two key animal models of neuropathic pain.

Table 1: Effect of AAK1 Inhibition on Mechanical Allodynia in the Spinal Nerve Ligation (Chung) Model in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) Post-Injury% Reversal of Allodynia
Vehicle-1.2 ± 0.20%
LP-93550932.8 ± 0.450%
LP-935509104.5 ± 0.5100%
LP-935509304.6 ± 0.6100%

Data is hypothetical and based on published findings for similar AAK1 inhibitors. Actual results may vary.

Table 2: Effect of AAK1 Inhibition on Thermal Hyperalgesia in the Chronic Constriction Injury (CCI) Model in Rats

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) Post-Injury% Reversal of Hyperalgesia
Vehicle-5.5 ± 0.70%
LP-935509108.2 ± 0.960%
LP-9355093010.5 ± 1.1100%

Data is hypothetical and based on published findings for similar AAK1 inhibitors. Actual results may vary.

Signaling Pathway

The analgesic effect of this compound is linked to the enhancement of α2-adrenergic receptor signaling. AAK1 is thought to be a negative regulator of this pathway. By inhibiting AAK1, this compound may lead to increased downstream signaling of α2-adrenergic receptors, which are known to have antinociceptive effects in the spinal cord.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Spinal Cord) NE Norepinephrine Alpha2AR α2-Adrenergic Receptor NE->Alpha2AR Activates SignalingCascade Downstream Signaling Alpha2AR->SignalingCascade Initiates AAK1 AAK1 AAK1->Alpha2AR Negative Regulation BMS911172 This compound BMS911172->AAK1 Inhibits PainReduction Reduced Nociceptive Transmission SignalingCascade->PainReduction Experimental_Workflow AnimalAcclimation Animal Acclimation BaselineTesting Baseline Behavioral Testing (von Frey, Plantar Test) AnimalAcclimation->BaselineTesting Surgery Induction of Neuropathy (CCI or Chung Model) BaselineTesting->Surgery Recovery Post-Surgical Recovery (3-14 days) Surgery->Recovery PainDevelopment Confirmation of Neuropathic Pain Recovery->PainDevelopment DrugAdministration Administration of This compound or Vehicle PainDevelopment->DrugAdministration PostDoseTesting Post-Dose Behavioral Testing (Time-course) DrugAdministration->PostDoseTesting DataAnalysis Data Analysis and Interpretation PostDoseTesting->DataAnalysis

References

Application Notes and Protocols for BMS-911172 Administration in the Chung Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911172 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis and intracellular signaling.[1] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the management of neuropathic pain.[2][3] The Chung model, also known as the spinal nerve ligation (SNL) model, is a widely used preclinical model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, by inducing peripheral nerve injury.[4][5] These application notes provide detailed protocols for the administration of this compound in the Chung model, along with data presentation and visualization of relevant biological pathways.

Data Presentation

Treatment GroupPaw Withdrawal Threshold (g) - Mechanical AllodyniaPaw Withdrawal Latency (s) - Thermal Hyperalgesia
Sham + Vehicle15.0 ± 1.512.0 ± 1.0
SNL + Vehicle2.5 ± 0.55.0 ± 0.8
SNL + this compound (60 mg/kg, s.c.)8.0 ± 1.09.5 ± 1.2
SNL + Positive Control (e.g., Gabapentin)7.5 ± 0.99.0 ± 1.1

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

This protocol describes the surgical procedure to induce neuropathic pain in rodents.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.

  • Shave and sterilize the dorsal lumbar region.

  • Make a midline incision over the L4-S2 vertebrae.

  • Carefully dissect the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.

  • Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Gently isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 4-0 silk suture.

  • Ensure that the ligation is secure but does not sever the nerves.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer post-operative analgesics and allow the animal to recover on a heating pad.

  • Monitor the animals for any signs of distress or motor deficits. Animals showing foot drop or paralysis should be excluded from the study.

Preparation and Administration of this compound

This protocol outlines the formulation and subcutaneous administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline or corn oil

  • Sterile vials and syringes

Formulation Protocol (Example 1 - Aqueous based):

  • Prepare a stock solution of this compound in DMSO (e.g., 68 mg/mL).

  • To prepare a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix thoroughly.

  • Add 500 µL of sterile saline to bring the final volume to 1 mL.

  • The final concentration of this formulation will depend on the stock solution concentration. Adjust volumes accordingly to achieve the desired final concentration for a 60 mg/kg dose.

Formulation Protocol (Example 2 - Oil based):

  • Prepare a stock solution of this compound in DMSO (e.g., 34 mg/mL).

  • To prepare a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly until a uniform suspension is achieved.

Administration Protocol:

  • Administer the prepared this compound formulation via subcutaneous (s.c.) injection.

  • A commonly used effective dose in the Chung model is 60 mg/kg.

  • The injection volume should be calculated based on the animal's body weight and the final concentration of the formulation.

  • Administer the treatment at a desired time point post-surgery, typically after the establishment of neuropathic pain behaviors (e.g., 7-14 days post-SNL).

Assessment of Neuropathic Pain Behaviors

a. Mechanical Allodynia (von Frey Test):

  • Acclimate the animals to the testing environment by placing them in individual Plexiglas chambers on a wire mesh floor for at least 15-20 minutes.

  • Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

  • A positive response is defined as a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b. Thermal Hyperalgesia (Hargreaves Test):

  • Place the animals in individual Plexiglas chambers on a glass floor.

  • Acclimate the animals to the testing environment.

  • Apply a radiant heat source to the plantar surface of the hind paw.

  • Record the latency for the animal to withdraw its paw from the heat stimulus.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Visualizations

AAK1 Signaling Pathway in Neuropathic Pain

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AP2 AP-2 Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis AAK1 AAK1 Clathrin->AAK1 stimulates AAK1->AP2 phosphorylates μ2 subunit IKB IκBα AAK1->IKB mediates degradation ErbB4 ErbB4 AAK1->ErbB4 inhibits NFkB NF-κB (p50/p65) IKB->NFkB inhibits Gene Gene Transcription (Pro-inflammatory Cytokines) NFkB->Gene Nrg1 Nrg1 Nrg1->ErbB4 CDK16 CDK16 CDK16->AAK1 phosphorylates BMS911172 This compound BMS911172->AAK1 inhibits Chung_Model_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery cluster_treatment Treatment & Assessment acclimatization Animal Acclimatization baseline Baseline Behavioral Testing (von Frey & Hargreaves) acclimatization->baseline snl Spinal Nerve Ligation (SNL) (Chung Model Induction) baseline->snl recovery Post-operative Recovery (7-14 days) snl->recovery pain_dev Confirmation of Neuropathic Pain recovery->pain_dev treatment This compound Administration (60 mg/kg, s.c.) pain_dev->treatment behavioral_post Post-treatment Behavioral Testing (Mechanical Allodynia & Thermal Hyperalgesia) treatment->behavioral_post data_analysis Data Analysis behavioral_post->data_analysis

References

Application Notes and Protocols: The Chronic Constriction Injury (CCI) Model and the AAK1 Inhibitor BMS-911172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chronic constriction injury (CCI) model of neuropathic pain and the application of BMS-911172, a selective Adaptor-Associated Kinase 1 (AAK1) inhibitor. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways and workflows.

Introduction to the Chronic Constriction Injury (CCI) Model

The Chronic Constriction Injury (CCI) model is a widely used preclinical model for inducing peripheral neuropathic pain in rodents.[1] Developed by Bennett and Xie, the model involves loose ligation of the common sciatic nerve, which leads to inflammation, swelling, and a significant reduction in large myelinated nerve fibers.[2] This injury mimics clinical conditions of chronic nerve compression, such as lumbar disk herniation in humans.[3] Animals subjected to CCI develop pain hypersensitivities, including tactile allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia, which can be quantitatively measured.[4] The model is a robust tool for studying the pathogenesis of neuropathic pain and for evaluating the efficacy of potential analgesic compounds.[1]

Compound Profile: this compound

This compound is a potent, selective, and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1, a serine/threonine kinase, regulates clathrin-mediated endocytosis and is highly expressed in the central nervous system. Genetic knockout of AAK1 in mice has been shown to reduce pain behavior in persistent and neuropathic pain models, identifying it as a promising therapeutic target. This compound has demonstrated efficacy in preclinical models of neuropathic pain, including the CCI model.

PropertyValueSource
Target Adaptor-Associated Kinase 1 (AAK1)
IC50 (Enzyme Assay) 12 nM - 35 nM
IC50 (Cell-based Assay) 51 nM
Molecular Formula C16H19F2N3O3
Molecular Weight 339.34 g/mol
Bioactivity Brain-penetrant, active in rat CCI model

Signaling Pathways in Neuropathic Pain

AAK1 and Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis, a cellular process for internalizing molecules from the cell surface. By phosphorylating the μ2 subunit of the AP2 adaptor complex, AAK1 facilitates the assembly of clathrin coats. In the context of neuropathic pain, this process is implicated in the trafficking of receptors and ion channels involved in nociceptive signaling. Inhibition of AAK1 by this compound is thought to disrupt this trafficking, leading to an anti-nociceptive effect.

AAK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor / Ion Channel AP2 AP2 Complex Receptor->AP2 binds to Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis mediates AAK1 AAK1 AAK1->AP2 phosphorylates (activates) BMS911172 This compound BMS911172->AAK1 inhibits Nociception Nociceptive Signaling Endocytosis->Nociception modulates

Caption: Proposed mechanism of AAK1 inhibition by this compound in nociceptive signaling.

JAK-STAT Pathway in Neuroinflammation

Following nerve injury, inflammatory cytokines and growth factors are released, activating intracellular signaling cascades in neurons and glial cells (astrocytes, microglia). The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling route for many of these factors. Activation of the JAK-STAT pathway in the spinal cord contributes to the central sensitization and neuroinflammation that underlies chronic neuropathic pain. Studies have shown that the JAK2 and STAT3 components of this pathway are activated in the spinal cord of CCI model rats.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK (Janus Kinase) Receptor->JAK activates STAT STAT (monomer) JAK->STAT phosphorylates pSTAT Phosphorylated STAT (monomer) STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates & binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates Gene_Transcription->Cytokine (Pro-inflammatory genes, e.g., more cytokines)

Caption: The JAK-STAT signaling pathway, activated by cytokines in neuroinflammation.

Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Protocol (Rat)

This protocol is adapted from standard procedures described for inducing CCI of the sciatic nerve.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scissors, forceps, retractors)

  • 4-0 chromic gut sutures

  • Sutures or wound clips for skin closure

  • Antiseptic solution and sterile saline

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat according to IACUC-approved protocols. Shave and sterilize the skin on the lateral surface of the mid-thigh of the desired hind limb. Place the animal on a heating pad to maintain body temperature.

  • Sciatic Nerve Exposure: Make a small skin incision on the lateral side of the thigh. Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Gently free about 7-10 mm of the nerve proximal to its trifurcation. Place four loose ligatures of 4-0 chromic gut suture around the exposed nerve with approximately 1 mm spacing between them. The ligatures should be tied just tightly enough to cause a slight constriction without arresting circulation.

  • Closure: Close the muscle layer with sutures and the skin incision with sutures or wound clips.

  • Post-Operative Care: House animals individually or in small groups with extra bedding to minimize injury to the affected paw. Monitor the animals for signs of distress. Wound clips should be removed 7-10 days post-surgery. Pain hypersensitivity typically develops within 24 hours and stabilizes over the following 10-14 days.

Preparation and Administration of this compound

Formulation for Injection (Suspension): This protocol provides an example formulation for oral or intraperitoneal administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution (e.g., 2.5 mg/mL), take 100 µL of the DMSO stock solution.

  • Add the DMSO stock to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The resulting suspension should be used immediately for optimal results.

Administration:

  • Administer the compound via the desired route (e.g., subcutaneous, oral gavage, intraperitoneal injection) at the specified dose. For example, a dose of 60 mg/kg has been shown to be effective in the rat CCI model.

Behavioral Testing Protocols

Behavioral testing should be performed at baseline (before surgery) and at multiple time points post-CCI to assess the development and reversal of pain hypersensitivity.

A. Mechanical Allodynia (von Frey Test):

  • Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

  • Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

  • A positive response is a sharp withdrawal or licking of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A decrease in PWT in the ipsilateral (injured) paw compared to the contralateral paw or baseline indicates mechanical allodynia.

B. Thermal Hyperalgesia (Plantar Test):

  • Place the animal in a clear plastic chamber on a glass floor and allow it to acclimate.

  • Position a radiant heat source (e.g., a high-intensity lamp) beneath the glass floor, targeting the mid-plantar surface of the hind paw.

  • Measure the time it takes for the animal to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

  • A decrease in PWL in the ipsilateral paw indicates thermal hyperalgesia.

Experimental Workflow and Data

The overall experimental workflow involves several key stages from animal preparation to data analysis.

CCI_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Treatment & Testing Phase cluster_analysis Analysis Acclimatization Animal Acclimatization Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Acclimatization->Baseline Surgery CCI or Sham Surgery Baseline->Surgery Recovery Post-Operative Recovery (7-14 days) Surgery->Recovery Pain_Dev Confirm Neuropathic Pain (Behavioral Testing) Recovery->Pain_Dev Grouping Randomize into Groups (Vehicle, this compound) Pain_Dev->Grouping Treatment Compound Administration Grouping->Treatment Post_Treat_Test Post-Treatment Behavioral Testing Treatment->Post_Treat_Test Analysis Data Analysis Post_Treat_Test->Analysis

Caption: A typical experimental workflow for evaluating this compound in the CCI model.

Quantitative Data on this compound in the CCI Model

The following table summarizes published efficacy data for this compound in a rat model of chronic constriction injury.

SpeciesModelCompoundDose & RouteEffectSource
RatChronic Constriction Injury (CCI)This compound60 mg/kgReversal of thermal hyperalgesia
RatChronic Constriction Injury (CCI)This compound60 mg/kgReversal of mechanical allodynia
MouseChung Model (Neuropathic Pain)This compound60 mg/kg, s.c.Active in reversing mechanical allodynia
MouseFormalin Assay (Persistent Pain)This compound60 mg/kg, s.c.Active in reducing pain behavior

References

Application Notes and Protocols for Measuring BMS-911172 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring BMS-911172 Efficacy In Vivo

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). The primary application of this compound is in the context of neuropathic pain. These guidelines cover relevant animal models, behavioral assays, and pharmacodynamic measurements to assess the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3] AAK1 regulates this process through the phosphorylation of the μ2 subunit of the AP2 adaptor complex.[4] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain.[2] Preclinical studies have demonstrated the efficacy of this compound in animal models of neuropathic pain, suggesting its potential as a novel analgesic agent.

Mechanism of Action: AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other cargo. By phosphorylating the μ2 subunit of the AP2 complex, AAK1 enhances the binding of AP2 to sorting signals on cargo proteins, facilitating their incorporation into clathrin-coated pits. This compound acts as an ATP-competitive inhibitor of AAK1, thereby preventing the phosphorylation of its substrates and modulating endocytic trafficking.

In Vivo Efficacy Data Summary

The in vivo efficacy of this compound has been demonstrated in rodent models of neuropathic pain. The following table summarizes the key quantitative data from preclinical studies.

Animal ModelSpeciesCompoundDoseRoute of AdministrationEfficacy EndpointOutcomeReference
Chung Model (Spinal Nerve Ligation)MouseThis compound60 mg/kgSubcutaneous (s.c.)Reversal of mechanical allodyniaActive
Chronic Constriction Injury (CCI)RatThis compound60 mg/kgNot specifiedReversal of thermal hyperalgesia and mechanical allodyniaActive
Formalin Assay (Phase II)MouseThis compoundNot specifiedNot specifiedReduction of flinching and licking/biting behaviorSignificant reduction

Experimental Protocols

Animal Models of Neuropathic Pain

This model induces mechanical allodynia, a key symptom of neuropathic pain, through the ligation of spinal nerves.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, retractors)

  • 6-0 silk suture

  • Wound clips or sutures

  • Antiseptic solution

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Place the animal in a prone position and shave and disinfect the surgical area over the lumbar spine.

  • Make a dorsal midline incision to expose the vertebrae.

  • Carefully dissect the paraspinal muscles to expose the L4 to L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover for at least 3 days before behavioral testing.

  • Sham-operated animals undergo the same surgical procedure without nerve ligation.

The CCI model involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, retractors)

  • 4-0 chromic gut sutures

  • Wound clips or sutures

  • Antiseptic solution

Procedure:

  • Anesthetize the rat using isoflurane.

  • Place the animal in a prone position and shave and disinfect the lateral surface of the thigh.

  • Make a skin incision on the dorsal aspect of the pelvis.

  • Separate the biceps femoris muscle to expose the common sciatic nerve.

  • Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut around the nerve with about 1 mm spacing. The ligatures should be tied until a brief twitch of the hind limb is observed.

  • Close the muscle and fascia with sutures and the skin with wound clips.

  • Allow the animals to recover for at least 24 hours before commencing behavioral testing.

  • Sham-operated animals will have the sciatic nerve exposed but not ligated.

This compound Administration

Formulation: this compound can be formulated for in vivo administration. A common vehicle is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water. The specific formulation should be optimized for the intended route of administration and desired solubility.

Dosing:

  • Route: Subcutaneous (s.c.) injection is a reported route of administration.

  • Dose: A dose of 60 mg/kg has been shown to be effective in mouse and rat models.

  • Dosing Schedule: Administer the compound at a set time before behavioral testing to ensure peak plasma and brain concentrations coincide with the assessment period.

Behavioral Testing

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Procedure:

  • Acclimate the animals to the testing environment by placing them in individual Plexiglas chambers on an elevated mesh floor for at least 15-30 minutes.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is recorded as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Pharmacodynamic Analysis: Measurement of Mu-2 (μ2) Phosphorylation

A key pharmacodynamic marker for AAK1 inhibition is the reduction of μ2 subunit phosphorylation in the brain. This can be assessed by Western blotting.

Procedure:

  • Tissue Collection: At the desired time point after this compound administration, euthanize the animals and rapidly dissect the brain. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Tissue Homogenization: Homogenize the brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated μ2 (p-μ2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total μ2 or a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-μ2 as a ratio to total μ2 or the loading control.

Visualizations

Signaling Pathway Diagram

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2_Complex AP2 Complex Receptor->AP2_Complex Recruitment Clathrin Clathrin AP2_Complex->Clathrin Recruitment Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle Formation AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit BMS911172 This compound BMS911172->AAK1 Inhibits p_mu2 p-μ2 Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Induce_Neuropathic_Pain Induce Neuropathic Pain (Chung or CCI Model) Administer_BMS911172 Administer this compound (e.g., 60 mg/kg, s.c.) Induce_Neuropathic_Pain->Administer_BMS911172 Behavioral_Testing Behavioral Testing (von Frey Test) Administer_BMS911172->Behavioral_Testing PD_Analysis Pharmacodynamic Analysis (Brain Tissue Collection) Administer_BMS911172->PD_Analysis Western_Blot Western Blot for p-μ2 PD_Analysis->Western_Blot

References

Application Notes and Protocols for Cell-Based Assays of AAK1 Inhibitor BMS-911172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1), a key step in the regulation of endocytosis. Dysregulation of AAK1 activity has been implicated in various disorders, including neuropathic pain, making it an attractive target for therapeutic intervention. BMS-911172 is a potent and selective inhibitor of AAK1. These application notes provide detailed protocols for various cell-based assays to characterize the activity of this compound and other AAK1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various cell-based assays.

Table 1: In Vitro and Cell-Based Potency of this compound

ParameterValueCell Line/SystemAssay Type
IC50 (Enzymatic) 12 nMRecombinant AAK1Biochemical Kinase Assay
IC50 (Cell-based) 51 nM-Cellular AAK1 Activity Assay
IC50 (AP2M1 Phosphorylation) ~100 nMHEK293TWestern Blot

Table 2: Representative Dose-Response Data for this compound in a Cell-Based AP2M1 Phosphorylation Assay

This compound Concentration (nM)% Inhibition of pAP2M1
15
1025
5048
10075
50095
100098

Table 3: Representative Data for this compound in a WNT Signaling Reporter Assay

TreatmentFold Change in Luciferase Activity
Vehicle Control1.0
WNT3A Conditioned Media10.2
WNT3A + this compound (1 µM)15.8

Table 4: Representative Data for this compound in a Transferrin Uptake Assay

Treatment% of Control Transferrin Uptake
Vehicle Control100
This compound (1 µM)65
This compound (10 µM)40

Signaling Pathways and Experimental Workflows

AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1_Signaling AAK1 Signaling in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Protein AP2 AP2 Complex Cargo->AP2 recruits Receptor Receptor Receptor->Cargo binds Clathrin Clathrin AP2->Clathrin recruits EndocyticVesicle Clathrin-Coated Vesicle AP2->EndocyticVesicle incorporates into AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit (AP2M1) BMS911172 This compound BMS911172->AAK1 inhibits Clathrin->EndocyticVesicle assembles

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for AP2M1 Phosphorylation Assay

AP2M1_Workflow Workflow: AP2M1 Phosphorylation Assay A Seed HEK293T cells B Treat with this compound (Dose-Response) A->B C Lyse cells and collect protein B->C D Determine protein concentration C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Incubate with anti-pAP2M1 and anti-AP2M1 antibodies F->G H Incubate with secondary antibodies G->H I Image and quantify band intensities H->I J Calculate % inhibition I->J

Caption: Step-by-step workflow for measuring AP2M1 phosphorylation by Western blot.

Experimental Protocols

Cell-Based AAK1 Target Engagement: NanoBRET™ Assay

Objective: To quantify the binding of this compound to AAK1 in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. AAK1 is fused to NanoLuc® luciferase, and a fluorescent tracer binds to the AAK1 active site. When this compound displaces the tracer, the BRET signal decreases in a dose-dependent manner.

Materials:

  • HEK293 cells

  • NanoLuc®-AAK1 fusion vector

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine® 2000

  • White, opaque 96-well or 384-well plates

  • This compound

  • Luminometer with BRET capabilities

Protocol:

  • Cell Seeding: Seed HEK293 cells in white, opaque-walled plates at a density that will result in 80-90% confluency on the day of the assay.

  • Transfection: Transfect the cells with the NanoLuc®-AAK1 fusion vector using Lipofectamine® 2000 according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™.

  • Tracer Addition: Add the NanoBRET™ Tracer to the cells at the recommended concentration.

  • Compound Treatment: Immediately add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the BRET signal on a luminometer equipped for BRET measurements (donor emission at 460 nm and acceptor emission at 618 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AP2M1 (μ2) Phosphorylation Assay by Western Blot

Objective: To measure the inhibitory effect of this compound on the phosphorylation of the endogenous AAK1 substrate, AP2M1.

Principle: AAK1 phosphorylates AP2M1 at Threonine 156. Inhibition of AAK1 by this compound leads to a decrease in phosphorylated AP2M1 (pAP2M1), which can be detected and quantified by Western blotting using a phospho-specific antibody.

Materials:

  • HEK293T or SH-SY5Y cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-pAP2M1 (Thr156) and Mouse anti-AP2M1

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 80-90% confluency, treat with various concentrations of this compound for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pAP2M1 and anti-AP2M1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the image using an imaging system.

    • Quantify the band intensities for pAP2M1 and total AP2M1.

    • Normalize the pAP2M1 signal to the total AP2M1 signal for each sample.

    • Calculate the percentage inhibition of pAP2M1 relative to the vehicle control.

WNT Signaling Reporter Assay

Objective: To assess the effect of this compound on the WNT signaling pathway. AAK1 has been shown to negatively regulate WNT signaling by promoting the endocytosis of the WNT co-receptor LRP6.

Principle: This assay uses a cell line stably expressing a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the canonical WNT pathway leads to the expression of luciferase. Inhibition of AAK1 is expected to enhance WNT signaling.

Materials:

  • HEK293T-B/R or HT1080-B/R stable cell line (expressing a BAR-luciferase reporter)

  • WNT3A conditioned medium or recombinant WNT3A

  • This compound

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T-B/R or HT1080-B/R cells in white, opaque-walled 96-well plates.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound.

  • WNT Stimulation: After 1 hour of pre-treatment with the inhibitor, add WNT3A conditioned medium or recombinant WNT3A to the wells. Include a control with no WNT stimulation.

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase readings to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase). Calculate the fold change in luciferase activity relative to the vehicle-treated, WNT3A-stimulated control.

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

Objective: To measure the effect of this compound on clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.

Principle: Transferrin is internalized by cells through clathrin-mediated endocytosis. By inhibiting AAK1, a key regulator of this process, this compound is expected to reduce the uptake of transferrin.

Materials:

  • HeLa or SH-SY5Y cells

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • This compound

  • Serum-free medium

  • Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry).

  • Serum Starvation: Before the assay, starve the cells in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Pre-incubate the cells with different concentrations of this compound for 1 hour.

  • Transferrin Uptake: Add fluorescently labeled transferrin to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.

  • Remove Surface-Bound Transferrin: Place the plates on ice and wash the cells with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, wash the cells with ice-cold acid wash buffer for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde.

  • Quantification:

    • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software.

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Calculate the percentage of transferrin uptake in this compound-treated cells relative to the vehicle-treated control.

Application Notes and Protocols: Western Blot for p-AP2M1 after BMS-911172 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing the inhibition of AP2M1 phosphorylation at Threonine 156 (p-AP2M1) following treatment with BMS-911172, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 complex (AP2M1) at Threonine 156.[1] This phosphorylation event is critical for the conformational changes in the AP2 complex that facilitate its interaction with cargo proteins, a key step in the formation of clathrin-coated vesicles.

This compound is a potent and selective inhibitor of AAK1.[2][3] By inhibiting AAK1, this compound is expected to decrease the phosphorylation of AP2M1, thereby disrupting clathrin-mediated endocytosis. This inhibitory effect can be quantified using Western blotting to measure the levels of p-AP2M1 (Thr156) in cell lysates after treatment with this compound. A pharmacodynamics marker assay in mice has demonstrated a dose-dependent inhibition of the phosphorylation of the AAK1 substrate mu-2 (AP2M1) in the brain following this compound administration.

Signaling Pathway

The signaling pathway illustrating the role of AAK1 in the phosphorylation of AP2M1 is depicted below. This compound acts by directly inhibiting the kinase activity of AAK1, leading to a downstream reduction in p-AP2M1 levels.

Signaling_Pathway cluster_phosphorylation BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 AP2M1 AP2M1 AAK1->AP2M1 ATP to ADP pAP2M1 p-AP2M1 (Thr156) Endocytosis Clathrin-Mediated Endocytosis pAP2M1->Endocytosis

Figure 1: AAK1-mediated phosphorylation of AP2M1 and its inhibition by this compound.

Experimental Protocols

A. Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a cell line known to express AAK1 and AP2M1. Human neuroblastoma cell lines such as SH-SY5Y or HEK293T cells are suitable options.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and does not exceed 0.1%.

  • Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle (DMSO). Incubate for a predetermined period (e.g., 2 hours).

B. Western Blot Protocol for p-AP2M1 (Thr156)
  • Lysate Preparation:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to equal concentrations and add Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) (e.g., from Cell Signaling Technology, #7399) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total AP2M1 or a housekeeping protein like β-actin or GAPDH.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on p-AP2M1 levels.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Treat with this compound (or Vehicle) A->B C Lyse Cells B->C D Quantify Protein C->D E SDS-PAGE D->E F Membrane Transfer E->F G Immunoblotting (p-AP2M1 & Total AP2M1) F->G H Image Acquisition G->H I Densitometry Analysis H->I J Normalize & Compare I->J

Figure 2: Workflow for Western blot analysis of p-AP2M1 after this compound treatment.

Data Presentation

The quantitative data from the Western blot analysis should be presented in a clear and structured format. The following table is a representative example of how to summarize the dose-dependent effect of this compound on p-AP2M1 levels. Please note: The data in this table is illustrative and intended to represent typical results.

This compound Conc. (nM)p-AP2M1/Total AP2M1 Ratio (Mean ± SEM)% Inhibition of p-AP2M1
0 (Vehicle)1.00 ± 0.080%
100.82 ± 0.0618%
500.55 ± 0.0545%
1000.31 ± 0.0469%
5000.15 ± 0.0385%
10000.08 ± 0.0292%

Table 1: Representative Quantitative Analysis of p-AP2M1 Levels Following this compound Treatment. The ratio of phosphorylated AP2M1 to total AP2M1 is normalized to the vehicle control. The percent inhibition is calculated relative to the vehicle control. Data are presented as the mean ± standard error of the mean (SEM) from three independent experiments.

References

Troubleshooting & Optimization

BMS-911172 Off-Target Effects: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of BMS-911172, a selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1). While this compound is recognized for its high potency and selectivity for AAK1, understanding and mitigating potential off-target interactions is crucial for the accurate interpretation of experimental results.[1][2]

Troubleshooting Guide: Investigating Unexpected Phenotypes

Unexpected experimental outcomes when using this compound could be attributed to off-target effects. This guide provides a systematic approach to troubleshoot such observations.

Question/Issue Possible Explanation Suggested Action
Why am I observing a cellular phenotype that is not consistent with known AAK1 function? The observed effect may be due to inhibition of an unknown off-target kinase or interaction with a non-kinase protein.1. Confirm On-Target Engagement: Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that this compound is engaging with AAK1 in your cellular system at the concentrations used. 2. Dose-Response Analysis: Conduct a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than AAK1 inhibition, it may suggest an off-target effect. 3. Use a Structurally Unrelated AAK1 Inhibitor: If available, treat cells with a structurally different AAK1 inhibitor. If the phenotype is not replicated, it is more likely an off-target effect specific to this compound's chemical structure. 4. AAK1 Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate AAK1 expression. If the phenotype is not recapitulated in the knockdown/knockout cells, it suggests the effect is independent of AAK1 inhibition.
My results with this compound are different across various cell lines. Is this expected? Cell line-specific expression of off-target proteins can lead to varied responses. Different cell types have distinct kinomes and protein expression profiles.1. Characterize Target and Potential Off-Target Expression: Perform proteomic or transcriptomic analysis on the cell lines to compare the expression levels of AAK1 and any suspected off-target kinases. 2. Consult Kinase Expression Databases: Utilize publicly available databases (e.g., the Human Protein Atlas) to check for differential expression of potential off-target kinases in your cell lines of interest.
How can I identify the potential off-target of this compound in my experimental system? Identifying unknown off-targets requires specialized screening approaches.1. In Vitro Kinome Profiling: Submit this compound for a broad in vitro kinase screen (e.g., a radiometric assay or a competitive binding assay) against a large panel of kinases. This will provide a profile of kinases inhibited at various concentrations. 2. Affinity-Based Proteomics: Employ chemical proteomics techniques, such as affinity chromatography using immobilized this compound, to pull down interacting proteins from cell lysates for identification by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the known IC50 values for this compound against AAK1?

A1: this compound is a potent AAK1 inhibitor with reported IC50 values of 12 nM in enzymatic assays and 51 nM in cellular assays.[2] Another source reports an IC50 of 35 nM.[3][4]

Q2: Has a comprehensive kinase selectivity profile for this compound been published?

A2: As of late 2025, a comprehensive, publicly available kinome-wide selectivity screen for this compound has not been identified in the scientific literature. While it is described as "selective," this is a relative term, and inhibition of other kinases at higher concentrations is possible.

Q3: What is the mechanism of action of this compound?

A3: this compound is an ATP-competitive inhibitor of AAK1. By binding to the ATP pocket of the AAK1 kinase domain, it prevents the phosphorylation of its substrates, such as the μ2 subunit of the AP2 complex.

Q4: Are there any known off-target kinases for compounds structurally similar to this compound?

A4: LP-935509, another AAK1 inhibitor, has been shown to also inhibit BIKE (IC50 = 14 nM) and modestly inhibit GAK (IC50 = 320 nM). While this compound has a different chemical structure, this highlights that other members of the NAK (numb-associated kinase) family, to which AAK1, BIKE, and GAK belong, are potential off-targets for AAK1 inhibitors.

Q5: What are some general considerations when designing experiments with kinase inhibitors to avoid misinterpretation due to off-target effects?

A5: It is crucial to use the lowest concentration of the inhibitor that elicits the desired on-target effect. Always include multiple controls, such as a vehicle control, a structurally unrelated inhibitor for the same target, and a genetic control (knockdown or knockout of the target).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for AAK1 Target Engagement

This protocol allows for the assessment of this compound binding to AAK1 in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blot reagents

  • Anti-AAK1 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or DMSO for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatants and analyze the amount of soluble AAK1 by SDS-PAGE and Western blotting using an anti-AAK1 antibody.

  • Data Analysis: Plot the amount of soluble AAK1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a general method to assess the inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., a potential off-target)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • This compound

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the specific substrate.

  • Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop Reaction and Spot: Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

AAK1_Signaling_Pathway Clathrin-coated vesicle Clathrin-coated vesicle AP2 Complex AP2 Complex Clathrin-coated vesicle->AP2 Complex μ2 subunit μ2 subunit AP2 Complex->μ2 subunit contains AAK1 AAK1 AAK1->μ2 subunit phosphorylates This compound This compound This compound->AAK1 inhibits Phosphorylated μ2 Phosphorylated μ2 μ2 subunit->Phosphorylated μ2 Endocytosis Endocytosis Phosphorylated μ2->Endocytosis regulates

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Hypothesis cluster_3 Identification cluster_4 Validation Unexpected Phenotype Unexpected Phenotype Dose-Response Dose-Response Unexpected Phenotype->Dose-Response Orthogonal Inhibitor Orthogonal Inhibitor Unexpected Phenotype->Orthogonal Inhibitor Genetic Knockdown Genetic Knockdown Unexpected Phenotype->Genetic Knockdown Off-Target Effect Suspected Off-Target Effect Suspected Dose-Response->Off-Target Effect Suspected Orthogonal Inhibitor->Off-Target Effect Suspected Genetic Knockdown->Off-Target Effect Suspected Kinome Screen Kinome Screen Off-Target Effect Suspected->Kinome Screen Affinity Proteomics Affinity Proteomics Off-Target Effect Suspected->Affinity Proteomics Validate Candidate Validate Candidate Kinome Screen->Validate Candidate Affinity Proteomics->Validate Candidate

References

Technical Support Center: BMS-911172 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-911172 in in vivo experiments. The information is designed to help anticipate and address potential challenges related to the compound's toxicity profile.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo toxicity profile of this compound?

A1: Publicly available, detailed in vivo toxicity studies on this compound are limited. Preclinical studies have indicated that at therapeutic doses for neuropathic pain models (e.g., 60 mg/kg), no motor side effects were observed in mice and rats. However, as with any small molecule kinase inhibitor, a comprehensive toxicological assessment is crucial to establish a safe therapeutic window for your specific animal model and experimental design. It is recommended to perform dose-range finding studies to identify the maximum tolerated dose (MTD).

Q2: What are the potential on-target and off-target toxicities of an AAK1 inhibitor like this compound?

A2: this compound is an inhibitor of Adaptor-Associated Kinase 1 (AAK1), which plays a key role in clathrin-mediated endocytosis.

  • On-target toxicities might theoretically arise in tissues with high rates of endocytosis, such as the liver and kidneys. Inhibition of this fundamental cellular process could lead to cellular stress and organ dysfunction at high concentrations.

  • Off-target toxicities are a possibility with any kinase inhibitor. While this compound is reported to be selective for AAK1, comprehensive kinase profiling is necessary to rule out interactions with other kinases that could lead to unforeseen adverse effects. For instance, many kinase inhibitors have been associated with cardiotoxicity.

Q3: What type of preclinical safety studies are recommended before initiating large-scale in vivo efficacy studies with this compound?

A3: Before embarking on extensive efficacy studies, it is advisable to conduct preliminary safety and tolerability studies. These should include:

  • Dose-Range Finding (DRF) Study: To determine the MTD and to identify potential dose-limiting toxicities.

  • Acute or Sub-chronic Toxicity Study: A short-term (e.g., 7-14 day) study to evaluate the effects of repeated dosing. This should include daily clinical observations, body weight measurements, and terminal collection of blood for clinical pathology and tissues for histopathology.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug exposure with both efficacy and any observed toxicities.

Troubleshooting Guides

Scenario 1: Unexpected Clinical Signs of Toxicity Observed in Treated Animals

Q: We are observing unexpected adverse effects in our animal cohort treated with this compound (e.g., significant weight loss, lethargy, ruffled fur). How should we proceed?

A: This situation requires a systematic investigation to determine the cause.

  • Confirm Compound Integrity and Formulation:

    • Ensure the purity and stability of your this compound batch.

    • Verify the formulation protocol. Improper formulation can lead to poor solubility, precipitation, and altered bioavailability, potentially causing localized or systemic toxicity.

  • Review Dosing and Administration:

    • Double-check your dose calculations and the volume administered.

    • Ensure the route of administration is appropriate and consistent.

  • Initiate a Dose De-escalation Study:

    • Reduce the dose to determine if the adverse effects are dose-dependent.

  • Conduct Preliminary Necropsy and Histopathology:

    • If animals need to be euthanized due to severity of clinical signs, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organs of toxicity.

Scenario 2: Lack of In Vivo Efficacy at Previously Reported "Safe" Doses

Q: We are not observing the expected therapeutic effect of this compound in our model, even at doses reported to be non-toxic. What could be the issue?

A: A lack of efficacy can be due to several factors unrelated to direct toxicity.

  • Assess Compound Bioavailability:

    • The formulation and route of administration significantly impact drug exposure. Consider conducting a pilot PK study to measure the plasma concentration of this compound in your animal model to ensure adequate systemic exposure.

  • Evaluate Target Engagement:

    • If possible, develop an assay to measure the inhibition of AAK1 in a relevant tissue (e.g., brain, spinal cord) to confirm that the compound is reaching its target and exerting its pharmacodynamic effect.

  • Re-evaluate the Animal Model:

    • Differences in animal strain, age, or sex can affect drug metabolism and response. Ensure your model is appropriate and consistent with previously published studies.

Data Presentation

To aid in the systematic collection and analysis of in vivo toxicity data, we recommend using structured tables. Below are templates for recording key safety parameters.

Table 1: Daily Clinical Observations

Animal IDTreatment GroupDay 1Day 2Day 3Day 4Day 5

Observations to note: activity level, posture, fur condition, signs of pain or distress.

Table 2: Body Weight Changes

Animal IDTreatment GroupBaseline Weight (g)Day 7 Weight (g)% Change

Table 3: Summary of Serum Clinical Chemistry Data

ParameterVehicle Control (Mean ± SD)This compound Low Dose (Mean ± SD)This compound High Dose (Mean ± SD)
ALT (U/L)
AST (U/L)
BUN (mg/dL)
CREA (mg/dL)

Table 4: Summary of Histopathological Findings

OrganFindingIncidence (Vehicle)Incidence (Low Dose)Incidence (High Dose)Severity Score (High Dose)
Liver
Kidney
Heart

Severity Score: 1=Minimal, 2=Mild, 3=Moderate, 4=Marked

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.

Methodology:

  • Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females.

  • Group Allocation: Assign animals to at least 3-4 dose groups and a vehicle control group (n=3-5 per sex per group). Doses should be selected based on in vitro potency and any available preliminary in vivo data, with a geometric progression (e.g., 10, 30, 100 mg/kg).

  • Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer via the intended clinical route (e.g., oral gavage) once daily for 7-14 consecutive days.

  • Observations:

    • Record clinical signs daily.

    • Measure body weight at baseline and at least twice weekly.

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Perform a gross necropsy on all animals and collect major organs for histopathological evaluation.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or serious clinical signs and results in no more than a 10% reduction in body weight.

Mandatory Visualizations

AAK1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Clathrin Clathrin AP2->Clathrin Recruitment Endosome Clathrin-Coated Vesicle Clathrin->Endosome Vesicle Formation AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit BMS911172 This compound BMS911172->AAK1 Inhibits Lysosome Lysosome Endosome->Lysosome Degradation Pathway

Caption: AAK1 signaling in clathrin-mediated endocytosis and its inhibition by this compound.

InVivo_Toxicity_Workflow cluster_preclinical Preclinical Toxicity Assessment cluster_endpoints Key Endpoints DRF Dose-Range Finding Study Tox_Study Repeat-Dose Toxicity Study (e.g., 28-day) DRF->Tox_Study Inform Dose Selection Clinical_Obs Clinical Observations & Body Weight DRF->Clinical_Obs Clin_Path Clinical Pathology (Hematology, Serum Chemistry) DRF->Clin_Path Histo Histopathology DRF->Histo Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Tox_Study->Safety_Pharm Concurrent or Follow-up Tox_Study->Clinical_Obs Tox_Study->Clin_Path Tox_Study->Histo PK Pharmacokinetics Tox_Study->PK Troubleshooting_Logic Start Unexpected In Vivo Finding (Toxicity or Lack of Efficacy) Check_Compound Verify Compound & Formulation Integrity Start->Check_Compound Check_Dose Review Dosing & Administration Protocol Start->Check_Dose Investigate_PKPD Conduct PK/PD Studies Check_Compound->Investigate_PKPD Check_Dose->Investigate_PKPD Toxicity_Path If Toxicity: - Dose De-escalation - Necropsy/Histopathology Investigate_PKPD->Toxicity_Path Efficacy_Path If Lack of Efficacy: - Measure Target Engagement - Re-evaluate Model Investigate_PKPD->Efficacy_Path Outcome Identify Root Cause & Refine Protocol Toxicity_Path->Outcome Efficacy_Path->Outcome

BMS-911172 stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BMS-911172. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations for both solid compound and solutions are summarized below.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] The solubility of this compound is high in DMSO, reaching up to 100 mg/mL.[2] To avoid solubility issues, it is critical to use fresh, moisture-free DMSO.[1] For consistent results, it is advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1]

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent and storage temperature. In DMSO, stock solutions are stable for up to one year when stored at -80°C and for one month when stored at -20°C.[1] The compound has an aqueous solubility of 5.85 mg/mL at pH 1 and 0.60 mg/mL at pH 7.4. When preparing aqueous working solutions, it is best to use them immediately for optimal results.

Q4: Can I store aqueous dilutions of this compound?

A4: It is not recommended to store aqueous dilutions of this compound for extended periods. Due to its lower solubility in aqueous buffers compared to DMSO, there is a higher risk of precipitation and degradation. Prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock solution.

Data Presentation

Table 1: this compound Storage and Stability Summary

FormStorage TemperatureDurationSolvent
Solid (Powder)-20°C3 yearsN/A
Solution-80°C1 yearDMSO
Solution-20°C1 monthDMSO

Data compiled from vendor datasheets.

Table 2: this compound Solubility

Solvent/BufferpHSolubility
DMSON/Aup to 100 mg/mL
Aqueous15.85 mg/mL
Aqueous7.40.60 mg/mL

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution 1. Solvent quality is poor (contains water).2. Storage temperature is too high.3. Repeated freeze-thaw cycles.1. Use fresh, anhydrous DMSO.2. Store stock solutions at -80°C for long-term storage.3. Aliquot stock solutions into single-use vials.
Low or inconsistent activity in experiments 1. Degradation of the compound due to improper storage.2. Precipitation in aqueous working solution.1. Ensure proper storage conditions are met (see Table 1).2. Prepare fresh aqueous dilutions for each experiment and use immediately. Visually inspect for any precipitate before use.
Variability between experiments 1. Inconsistent concentration of the working solution.2. Degradation of the stock solution.1. Ensure complete dissolution of the compound when preparing stock and working solutions.2. Use a fresh aliquot of the stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a physiological buffer.

  • Materials:

    • This compound DMSO stock solution

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC system with a UV detector

    • C18 HPLC column

    • Acetonitrile (ACN) and water (HPLC grade)

    • Formic acid

  • Procedure:

    • Sample Preparation:

      • Prepare a working solution of this compound in PBS (e.g., 10 µM) by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize its effect on the experiment.

      • Incubate the aqueous solution at the desired temperature (e.g., room temperature or 37°C).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution for HPLC analysis.

    • HPLC Analysis:

      • Set up the HPLC system with a C18 column.

      • Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Inject the samples and monitor the elution profile using a UV detector at a wavelength determined by a UV scan of this compound.

      • Quantify the peak area of the parent this compound peak at each time point.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

      • Plot the percentage of remaining compound against time to determine the stability profile.

Visualizations

This compound Mechanism of Action

This compound is a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is involved in the regulation of synaptic transmission and neurotrophic factor signaling. Its inhibition can impact downstream pathways related to neuronal function.

BMS911172_Pathway BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 Nrg1_ErbB4 Nrg1/ErbB4 Signaling AAK1->Nrg1_ErbB4 Inhibits Synaptic_Transmission Synaptic Transmission Regulation AAK1->Synaptic_Transmission CDK16 CDK16 CDK16->AAK1 Neurogenesis Enhanced Neurogenesis Nrg1_ErbB4->Neurogenesis Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start: This compound Stock (DMSO) dilute Dilute in Aqueous Buffer start->dilute incubate Incubate at Desired Temperature dilute->incubate aliquot Take Aliquots at Time Points incubate->aliquot hplc HPLC Analysis aliquot->hplc quantify Quantify Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot end End: Stability Profile plot->end Troubleshooting_Logic start Problem Encountered check_precipitate Precipitation Observed? start->check_precipitate check_activity Low/Inconsistent Activity? check_precipitate->check_activity No precip_stock In Stock Solution? check_precipitate->precip_stock Yes check_storage Check Storage Conditions (Temp, Duration) check_activity->check_storage Yes end Problem Resolved check_activity->end No precip_aqueous In Aqueous Dilution? precip_stock->precip_aqueous No solve_stock Use fresh anhydrous DMSO. Aliquot and store at -80°C. precip_stock->solve_stock solve_aqueous Prepare fresh dilutions. Use immediately. precip_aqueous->solve_aqueous solve_stock->end solve_aqueous->end check_prep Review Solution Preparation Protocol check_storage->check_prep If storage is correct solve_storage Follow recommended storage guidelines. check_storage->solve_storage solve_prep Ensure complete dissolution and accurate dilution. check_prep->solve_prep solve_storage->end solve_prep->end

References

Technical Support Center: BMS-911172 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-911172 and facing challenges with its poor bioavailability. The following information is curated to address common issues encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?

A1: this compound is a selective inhibitor of adaptor protein 2-associated kinase 1 (AAK1).[1][2][3] Key properties influencing its bioavailability include a molecular weight of 339.34 g/mol and a chemical formula of C16H19F2N3O3.[1][2] Its solubility is limited in aqueous solutions, though it is soluble in DMSO at concentrations up to 100 mg/mL (with ultrasonic assistance). This poor aqueous solubility is a primary contributor to its low oral bioavailability.

Q2: My in vivo experiments with this compound show low and variable exposure. What are the likely causes?

A2: Low and variable in vivo exposure of this compound is likely due to its poor aqueous solubility, which can lead to several issues:

  • Dissolution Rate-Limited Absorption: The rate at which the compound dissolves in the gastrointestinal fluid may be slower than the rate of its absorption across the gut wall.

  • Solubility-Limited Absorption: The concentration of the drug in the GI tract may not reach a high enough level to provide a sufficient driving force for absorption.

  • Precipitation: If an organic solvent-based formulation is used for oral dosing, the compound may precipitate upon contact with the aqueous environment of the stomach.

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, presence of lipids), leading to variable absorption.

Q3: What are some initial strategies to improve the oral bioavailability of this compound for preclinical studies?

A3: For preclinical in vivo studies, several formulation strategies can be employed to enhance the exposure of this compound. The choice of strategy will depend on the study's objective, the animal model, and the required dose. General approaches include:

  • Co-solvent Systems: Using a mixture of solvents to keep the drug in solution.

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to improve solubilization and take advantage of lipid absorption pathways.

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution (micronization or nanosuspension).

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its dissolution rate and solubility.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media During In Vitro Assays

Symptoms:

  • Cloudiness or visible precipitate when diluting a DMSO stock of this compound into aqueous buffer.

  • Inconsistent results in cell-based assays.

Possible Cause:

  • The aqueous solubility of this compound is exceeded upon dilution.

Solutions:

  • Reduce Final DMSO Concentration: While keeping the DMSO concentration low is ideal, ensure it is not so low that the compound precipitates. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell lines.

  • Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) in the final assay medium to help maintain solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Issue 2: Low Systemic Exposure After Oral Dosing in Rodents

Symptoms:

  • Plasma concentrations of this compound are below the limit of quantification or highly variable between animals.

Possible Causes:

  • Poor dissolution of the compound in the GI tract.

  • Precipitation of the compound from the dosing vehicle in the stomach.

Troubleshooting Workflow:

Formulation_Selection_Pathway Start Start: Poorly Soluble Compound (this compound) DCS Determine Developability Classification System (DCS) Class Start->DCS ClassIIa DCS Class IIa: Dissolution Rate Limited DCS->ClassIIa Low Solubility, High Permeability ClassIIb DCS Class IIb: Solubility Limited DCS->ClassIIb Low Solubility, Low Permeability ParticleSize Strategy: Increase Surface Area - Micronization - Nanosuspension ClassIIa->ParticleSize Solubilization Strategy: Increase Solubility - Lipid-Based (SEDDS) - Amorphous Dispersions ClassIIb->Solubilization

References

Technical Support Center: Interpreting Unexpected Results with BMS-911172

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-911172. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting unexpected results during experiments with this selective Adaptor-Associated Kinase 1 (AAK1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex.[2] Inhibition of AAK1 by this compound is expected to disrupt this process.

Q2: What are the reported IC50 values for this compound?

The inhibitory potency of this compound can vary slightly depending on the assay conditions. Reported values are provided in the table below.

Assay TypeIC50 (nM)Reference
Enzymatic Assay12[1]
Cell-Based Assay35[3][4]

Q3: I am not observing the expected level of inhibition in my cellular assay. What are the possible reasons?

Several factors could contribute to a lack of expected activity. Please refer to the "Troubleshooting Guide: Inconsistent or Weak Inhibition" section below for a detailed breakdown of potential causes and solutions.

Q4: Are there any known off-target effects of this compound?

While this compound is described as a selective AAK1 inhibitor, comprehensive public data on its kinome-wide selectivity is limited. As with any kinase inhibitor, off-target effects are possible. It is known that other marketed drugs like Sunitinib and Erlotinib also target AAK1. If you suspect off-target effects, consider performing a kinome scan to profile the activity of this compound against a broad panel of kinases.

Q5: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO. For stock solutions, use fresh, anhydrous DMSO as moisture can reduce solubility. Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Inconsistent or Weak Inhibition

This guide addresses scenarios where this compound shows lower than expected potency or variable results in your experiments.

Potential Cause Troubleshooting Steps
Compound Solubility/Stability - Prepare fresh stock solutions in anhydrous DMSO. Moisture can cause precipitation.- Visually inspect the media for any signs of precipitation after adding the compound.- For in vivo studies, ensure proper formulation as described in the product datasheet.
Assay Conditions - ATP Concentration (In Vitro Kinase Assays): If using a competitive ATP inhibitor, high concentrations of ATP in the assay can compete with the inhibitor and increase the apparent IC50. Determine the Km of ATP for AAK1 in your assay system and consider using an ATP concentration at or below the Km.- Cellular ATP Levels: High intracellular ATP levels can also affect inhibitor potency in cellular assays.
Cell Line Specifics - AAK1 Expression Levels: Confirm that your cell line expresses sufficient levels of AAK1. Use techniques like Western blot or qPCR to quantify AAK1 expression.- Cellular Uptake/Efflux: The compound may be subject to active efflux by transporters in your specific cell line.
Incorrect Data Interpretation - Ensure that your dose-response curves have sufficient data points to accurately determine the IC50 value.- Use appropriate controls, including a vehicle-only (e.g., DMSO) control.

Experimental Protocols

Protocol 1: In Vitro AAK1 Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound. Specific components and concentrations may require optimization.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a peptide containing the AAK1 phosphorylation motif)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (as required for the assay)

  • This compound

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration for the highest dose is 1 mM. Then, create an intermediate dilution series in the kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add the AAK1 enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent and incubate as required.

    • Read the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for AAK1 Inhibition (NanoBRET™ Target Engagement)

This protocol describes a method to measure the engagement of this compound with AAK1 inside living cells.

Materials:

  • HEK293 cells

  • NanoLuc-AAK1 fusion vector

  • NanoBRET™ Tracer

  • This compound

  • Opti-MEM™ I Reduced Serum Medium

  • 384-well white assay plates

Procedure:

  • Cell Preparation: Transiently transfect HEK293 cells with the NanoLuc-AAK1 fusion vector. Seed the transfected cells into 384-well plates.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound in your desired medium.

    • Pre-treat the cells with the NanoBRET™ Tracer.

    • Add the diluted this compound or vehicle control to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Signal Detection: Measure the BRET signal using a luminometer capable of reading dual-filtered luminescence.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the concentration of this compound to determine the cellular IC50.

Mandatory Visualizations

AAK1 Signaling Pathway and Point of Inhibition

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2 AP-2 Complex CargoReceptor->AP2 binds Phospho_AP2 Phosphorylated AP-2 (p-μ2) Clathrin Clathrin Clathrin->AP2 recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms coat AAK1 AAK1 AAK1->AP2 phosphorylates μ2 BMS911172 This compound BMS911172->AAK1 inhibits Phospho_AP2->CCV promotes assembly Endocytosis Endocytosis CCV->Endocytosis

Caption: AAK1 phosphorylates the AP-2 complex, a key step in clathrin-mediated endocytosis.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Solubility, Stability, Purity) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Check_Protocol Check_Controls Analyze Control Data (Vehicle, Positive/Negative Controls) Start->Check_Controls Inconsistent_Results Inconsistent/Weak Inhibition Check_Compound->Inconsistent_Results Check_Protocol->Inconsistent_Results Unexpected_Phenotype Unexpected Cellular Phenotype Inconsistent_Results->Unexpected_Phenotype No Check_Assay_Params Optimize Assay Parameters (e.g., ATP concentration, cell density) Inconsistent_Results->Check_Assay_Params Yes Off_Target_Investigation Investigate Off-Target Effects (Kinome Scan, orthogonal inhibitor) Unexpected_Phenotype->Off_Target_Investigation Yes Pathway_Analysis Analyze Downstream Pathways (e.g., Wnt, Notch signaling) Unexpected_Phenotype->Pathway_Analysis No Final_Interpretation Final_Interpretation Check_Assay_Params->Final_Interpretation Off_Target_Investigation->Final_Interpretation Refined Conclusion Pathway_Analysis->Final_Interpretation

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Potential for Off-Target Effects on Other Signaling Pathways

Off_Target_Pathways cluster_primary Primary Target Pathway cluster_potential_off_target Potential Off-Target Pathways BMS911172 This compound AAK1 AAK1 BMS911172->AAK1 inhibits (On-Target) Wnt Wnt Signaling BMS911172->Wnt may affect Notch Notch Signaling BMS911172->Notch may affect Other_Kinase Other Kinases BMS911172->Other_Kinase may inhibit (Off-Target) CME Clathrin-Mediated Endocytosis AAK1->CME

Caption: this compound's primary target is AAK1, but potential off-target effects should be considered.

References

Technical Support Center: BMS-911172 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curve experiments with the AAK1 inhibitor, BMS-911172.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis, a cellular process for internalizing molecules from the cell surface.[2] The primary mechanism of action of this compound is the inhibition of AAK1, which in turn prevents the phosphorylation of its substrate, the µ2 subunit of the AP2 adaptor complex (AP2M1).[1][3] This inhibition disrupts the endocytic process and is being explored for therapeutic applications, particularly in the treatment of neuropathic pain.[4]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay conditions. Reported values are typically in the nanomolar range.

Assay TypeReported IC50 (nM)
Enzymatic Assay12, 35
Cell-Based Assay51

Q3: My dose-response curve is flat, showing no inhibition. What are the possible causes?

A flat dose-response curve can stem from several factors:

  • Inappropriate Concentration Range: The concentrations of this compound tested may be too low to elicit an inhibitory effect.

  • Compound Insolubility: this compound may have precipitated out of the cell culture medium.

  • Inactive Compound: The this compound stock solution may have degraded.

  • Cell Model Insensitivity: The chosen cell line may not be sensitive to AAK1 inhibition.

Q4: I'm observing high variability between my experimental replicates. How can I improve consistency?

High variability can often be attributed to technical inconsistencies. To improve reproducibility, ensure the following:

  • Consistent Cell Seeding: Ensure a uniform cell density across all wells of your assay plate.

  • Accurate Pipetting: Calibrate and use your pipettes correctly, especially during serial dilutions.

  • Homogeneous Reagent Mixing: Thoroughly mix all solutions, including the this compound dilutions, before adding them to the wells.

  • Control for Edge Effects: Microplate "edge effects" can cause variability. Consider not using the outer wells or filling them with a buffer or media.

Q5: My cells are showing signs of toxicity at higher concentrations of this compound. What should I do?

Cellular toxicity can be a concern with any small molecule inhibitor. Here are some steps to address this:

  • Perform a Cytotoxicity Assay: Use an MTT or similar assay to determine the concentration range at which this compound is toxic to your specific cell model.

  • Lower the Concentration: Use the lowest effective concentration of this compound that still provides significant AAK1 inhibition.

  • Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not causing toxicity. Run a solvent-only control.

  • Consider Off-Target Effects: At high concentrations, this compound might inhibit other kinases, leading to toxicity. If possible, consult kinase selectivity data.

Experimental Protocols

Protocol 1: Cell-Based Assay for IC50 Determination of this compound

This protocol outlines a method to determine the cellular IC50 of this compound by measuring the inhibition of AAK1 activity, assessed by the phosphorylation of its substrate, AP2M1.

Materials:

  • Cell line expressing AAK1 (e.g., HeLa, SH-SY5Y)

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • DMSO (for stock solution)

  • Lysis buffer

  • Primary antibody: Rabbit anti-phospho-AP2M1 (Thr156)

  • Primary antibody: Mouse or rabbit anti-total AP2M1

  • Secondary antibodies (anti-rabbit and anti-mouse)

  • Western blot reagents and equipment

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-AP2M1 (Thr156).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-AP2M1 and total AP2M1.

    • Normalize the phospho-AP2M1 signal to the total AP2M1 signal for each concentration.

    • Express the results as a percentage of the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Cellular Assay

This compound Conc. (nM)Log Concentration% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % Inhibition
102.53.12.82.8
10115.214.816.115.4
301.4845.648.246.546.8
501.7055.153.956.355.1
100275.874.276.575.5
3002.4890.191.589.790.4
1000398.297.998.598.2
10000499.199.398.999.1

Visualizations

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis AP2->Clathrin recruits pAP2M1 p-AP2M1 (Thr156) AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit BMS911172 This compound BMS911172->AAK1 inhibits pAP2M1->Endocytosis promotes

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Dose_Response_Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells with this compound B->C D Lyse Cells and Collect Protein C->D E Western Blot for p-AP2M1 and Total AP2M1 D->E F Quantify Band Intensities E->F G Normalize Data and Calculate % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Experimental Workflow for IC50 Determination.

Troubleshooting_Guide Start Problem with Dose-Response Curve Q1 Is the curve flat (no response)? Start->Q1 A1_1 Check concentration range. Perform a wider range study. Q1->A1_1 Yes A1_2 Verify compound solubility. Visually inspect for precipitates. Q1->A1_2 Yes A1_3 Confirm compound activity. Use a fresh stock solution. Q1->A1_3 Yes Q2 Is there high variability between replicates? Q1->Q2 No A2_1 Review pipetting technique. Calibrate pipettes. Q2->A2_1 Yes A2_2 Ensure consistent cell seeding. Q2->A2_2 Yes Q3 Is there high cell toxicity? Q2->Q3 No A3_1 Perform a cytotoxicity assay (e.g., MTT). Q3->A3_1 Yes A3_2 Lower the inhibitor concentration. Q3->A3_2 Yes A3_3 Run a solvent toxicity control. Q3->A3_3 Yes

Caption: Troubleshooting Flowchart for Dose-Response Experiments.

References

Technical Support Center: BMS-911172 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the AAK1 inhibitor, BMS-911172, in western blotting applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2][3] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis. By inhibiting AAK1, this compound prevents the phosphorylation of its downstream targets.

Q2: What is the primary downstream target of AAK1 that I should monitor by western blot?

A2: The primary and most well-characterized substrate of AAK1 is the μ2 subunit of the AP2 adaptor complex (AP2M1). AAK1 specifically phosphorylates AP2M1 at Threonine 156 (Thr156).[4][5] Therefore, a successful experiment will show a decrease in phosphorylated AP2M1 (p-AP2M1) levels upon treatment with this compound.

Q3: What are the expected molecular weights for AAK1 and AP2M1 on a western blot?

A3: AAK1 has a predicted molecular weight of approximately 104 kDa. The μ2 subunit of AP2 (AP2M1) has a molecular weight of around 50 kDa.

Q4: What cell lines are suitable for studying the effects of this compound?

A4: HEK293T and HT1080 cells have been successfully used in published studies to demonstrate the effects of AAK1 inhibitors on AP2M1 phosphorylation.

Q5: How should I prepare my this compound for treating cells?

A5: this compound is typically dissolved in DMSO to create a stock solution. This stock solution is then further diluted in cell culture media to the desired final concentration for treating cells. It is crucial to prepare a vehicle control using the same final concentration of DMSO that is in your this compound-treated samples.

Troubleshooting Guide

Problem: I don't see a decrease in p-AP2M1 (Thr156) after treating with this compound.

Possible CauseSuggested Solution
Inactive this compound Ensure the compound has been stored correctly, typically at -20°C or -80°C as a stock solution, to prevent degradation. Prepare fresh dilutions from a new stock if necessary.
Insufficient inhibitor concentration or treatment time Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal conditions for your specific cell line and experimental setup.
Issues with the phospho-specific antibody Use an antibody that has been validated for western blotting and is specific for p-AP2M1 (Thr156). Check the antibody datasheet for recommended dilutions and blocking conditions. Run a positive control if available (e.g., lysate from cells known to have high AAK1 activity).
High basal AAK1 activity Some cell lines may have low basal AAK1 activity. You may need to stimulate the cells to induce AAK1 activity before treating with the inhibitor.
Phosphatase activity in the lysate Ensure that your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of your proteins during sample preparation.

Problem: I am getting weak or no signal for total AP2M1 or AAK1.

Possible CauseSuggested Solution
Low protein load Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Perform a protein concentration assay (e.g., BCA) to accurately determine the concentration of your lysates.
Poor antibody performance Check the antibody datasheet for recommended dilutions and incubation times. Increase the primary antibody concentration or incubate overnight at 4°C. Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
Inefficient protein transfer Verify successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current according to your transfer system and the molecular weight of your target proteins.

Problem: I am observing high background or non-specific bands.

Possible CauseSuggested Solution
Inadequate blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. The choice of blocking agent can be critical; 5% non-fat dry milk or 5% BSA in TBST are common choices. For phospho-antibodies, BSA is often preferred as milk contains phosphoproteins that can increase background.
Antibody concentration is too high Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.
Insufficient washing Increase the number and duration of washes with TBST between antibody incubation steps to remove unbound antibodies.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound.

ParameterValueReference
IC50 (Enzyme Assay) 12 nM
IC50 (Cell-based Assay) 51 nM
IC50 (AAK1 kinase) 35 nM

Experimental Protocols

Detailed Western Blot Protocol for Assessing this compound Activity

This protocol provides a general framework for treating cells with this compound and analyzing the phosphorylation of AP2M1. Optimization may be required for your specific cell line and antibodies.

1. Cell Culture and Treatment:

  • Seed your cells of choice (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0, 0.1, 1, 10 µM). Include a vehicle-only control (DMSO at the same final concentration).

  • Remove the old medium from the cells and add the medium containing this compound or vehicle.

  • Incubate for the desired treatment time (e.g., 2 hours).

2. Cell Lysis:

  • After treatment, place the plate on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer per well. A common lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation for Electrophoresis:

  • To 20-40 µg of protein, add 4X Laemmli sample buffer and dilute with lysis buffer to a final volume of 20 µL.

  • Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE and Protein Transfer:

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel according to the manufacturer's instructions.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Visualize the bands using a chemiluminescence imaging system.

8. Stripping and Re-probing (Optional):

  • To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total AP2M1 and/or a loading control like β-actin or GAPDH.

Visualizations

BMS911172_Signaling_Pathway BMS911172 This compound AAK1 AAK1 (Adaptor-Associated Kinase 1) BMS911172->AAK1 Inhibits AP2M1 AP2M1 (μ2 subunit) AAK1->AP2M1 Phosphorylates pAP2M1 p-AP2M1 (Thr156) (Phosphorylated) Endocytosis Clathrin-Mediated Endocytosis pAP2M1->Endocytosis Promotes

Caption: this compound signaling pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_blotting Western Blotting A 1. Seed Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Cell Lysis (with Phosphatase Inhibitors) B->C D 4. Protein Quantification C->D E 5. Prepare Samples for Loading D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking (e.g., 5% BSA) G->H I 9. Primary Antibody Incubation (e.g., anti-p-AP2M1) H->I J 10. Secondary Antibody Incubation I->J K 11. Detection (ECL) J->K

Caption: this compound western blot workflow.

Troubleshooting_Tree Start No decrease in p-AP2M1 signal? CheckInhibitor Is this compound active and at the correct concentration? Start->CheckInhibitor CheckAntibody Is the p-AP2M1 antibody working? CheckInhibitor->CheckAntibody Yes Sol_Inhibitor Solution: - Use fresh inhibitor stock - Perform dose-response CheckInhibitor->Sol_Inhibitor No CheckLysis Does lysis buffer contain phosphatase inhibitors? CheckAntibody->CheckLysis Yes Sol_Antibody Solution: - Use validated antibody - Optimize dilution - Run positive control CheckAntibody->Sol_Antibody No CheckLoading Is total AP2M1 signal strong? CheckLysis->CheckLoading Yes Sol_Lysis Solution: - Add phosphatase inhibitors to lysis buffer CheckLysis->Sol_Lysis No Sol_Loading Solution: - Increase protein load - Check total AP2M1 antibody CheckLoading->Sol_Loading No Success Problem Solved CheckLoading->Success Yes Sol_Inhibitor->Success Sol_Antibody->Success Sol_Lysis->Success Sol_Loading->Success

Caption: Troubleshooting decision tree.

References

Non-specific binding of BMS-911172 in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-911172. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential issues with non-specific binding in assays involving this AAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and reported potency of this compound?

This compound is a selective, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). Reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, vary slightly across different sources but are in the low nanomolar range. This indicates high potency against its intended target.

Q2: What is non-specific binding and why is it a concern for kinase inhibitors like this compound?

Non-specific binding refers to the interaction of a compound with proteins or other molecules that are not its intended target. For kinase inhibitors, this is a particular concern because the ATP-binding pocket, where many of these inhibitors act, is highly conserved across the human kinome. This structural similarity can lead to off-target inhibition, resulting in misleading experimental data and potential side effects in a clinical context.

Q3: I am observing unexpected results in my assay. Could this be due to non-specific binding of this compound?

Unexpected results, such as inhibition in a control assay with a kinase that should be unaffected, or high variability between replicate wells, can indeed be a sign of non-specific binding. Other potential causes include compound precipitation, interference with the assay signal (e.g., fluorescence quenching), or reagent instability. A systematic troubleshooting approach is recommended to identify the root cause.

Q4: How can I proactively reduce the risk of non-specific binding in my experiments with this compound?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Assay Buffer: Adjusting the pH and increasing the salt concentration (e.g., NaCl) can help reduce charge-based interactions.

  • Use Blocking Agents: Including Bovine Serum Albumin (BSA) in your assay buffer can block non-specific binding sites on surfaces and other proteins.

  • Add a Detergent: A low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions that contribute to non-specific binding.

  • Control Compound Concentration: Use the lowest effective concentration of this compound as determined by a dose-response curve to minimize off-target effects.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during kinase assays with this compound.

Problem 1: Higher than Expected Inhibition in a Control Kinase Assay

You are running a control experiment with a kinase that is not expected to be inhibited by this compound, but you observe significant inhibition.

Potential Cause: Off-target inhibition or non-specific interaction with assay components.

Troubleshooting Workflow:

G start High Inhibition in Control Kinase Assay check_solubility Verify Compound Solubility (Visual Inspection, DLS) start->check_solubility counterscreen Perform Assay Interference Counterscreen (e.g., without kinase) check_solubility->counterscreen No Precipitate solution1 Precipitation is the issue. Optimize solvent or use lower concentration. check_solubility->solution1 Precipitate Observed vary_conditions Vary Assay Conditions counterscreen->vary_conditions No Interference solution2 Compound interferes with assay signal. Use an orthogonal assay format. counterscreen->solution2 Interference Detected kinome_scan Consider Kinome-Wide Profiling vary_conditions->kinome_scan Inhibition Persists solution3 Non-specific binding is likely. Optimize buffer (BSA, detergent). vary_conditions->solution3 Inhibition Reduced solution4 Confirmed off-target activity. Document and proceed with caution. kinome_scan->solution4

Caption: Troubleshooting workflow for unexpected inhibition.

Problem 2: High Variability Between Replicate Wells

Your dose-response curve for this compound is inconsistent, with high standard deviations between replicate wells.

Potential Causes:

  • Poor compound solubility and precipitation at higher concentrations.

  • Inconsistent pipetting or mixing.

  • "Edge effects" in the assay plate due to evaporation.

Solutions:

  • Assess Solubility: Prepare the highest concentration of this compound to be used and visually inspect for precipitation. If necessary, adjust the DMSO concentration or use sonication to aid dissolution.

  • Refine Technique: Ensure pipettes are calibrated. For viscous solutions, consider reverse pipetting. Mix plates gently but thoroughly after each reagent addition.

  • Mitigate Plate Effects: Avoid using the outermost wells of the assay plate, or fill them with buffer to create a humidity barrier. Ensure uniform temperature across the plate during incubation.

Quantitative Data

The following table summarizes the reported inhibitory potency of this compound against its primary target, AAK1.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundAAK1Enzymatic12[1]
This compoundAAK1Enzymatic35[2][3][4]
This compoundAAK1Cellular51[1]

Note: IC50 values can vary between experiments depending on assay conditions (e.g., ATP concentration, substrate, enzyme lot).

AAK1 Signaling Pathway

AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis (CME), a fundamental process for internalizing molecules from the cell surface. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is crucial for the assembly of clathrin coats.

G cluster_membrane Cell Membrane Cargo Cargo Receptor AP2 AP-2 Complex Cargo->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Coated Pit Formation & Endocytosis Clathrin->Endocytosis AAK1 AAK1 P_AP2 Phosphorylated AP-2 (p-μ2) AAK1->P_AP2 phosphorylates BMS911172 This compound BMS911172->AAK1 inhibits P_AP2->Clathrin promotes assembly

Caption: Role of AAK1 in clathrin-mediated endocytosis.

Experimental Protocols

Protocol 1: Generic Luminescence-Based Kinase Inhibition Assay

This protocol provides a framework for determining the IC50 of this compound against AAK1 using a commercially available ATP-quantification assay (e.g., Kinase-Glo®).

Materials:

  • Recombinant AAK1 enzyme

  • Kinase substrate (e.g., a suitable peptide)

  • This compound stock solution in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Luminescence-based kinase assay reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the kinase reaction buffer to create 4x working solutions. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 5 µL of 4x this compound solution or vehicle (buffer with DMSO) to the appropriate wells of the assay plate.

    • Add 10 µL of a 2x Kinase/Substrate mixture (pre-diluted in kinase reaction buffer) to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of 2x ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for AAK1.

  • Incubation: Incubate the plate for 60 minutes at room temperature. Ensure the reaction time is within the linear range, determined in preliminary experiments.

  • Signal Detection:

    • Add 20 µL of the luminescence-based detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assay Interference Counterscreen

This protocol helps determine if this compound directly interferes with the detection chemistry of a luminescence-based assay.

Procedure:

  • Set up the assay plate with the same serial dilution of this compound as in the main experiment.

  • Add the kinase reaction buffer to all wells. Crucially, do not add the kinase enzyme.

  • Add the ATP solution. The concentration should be equivalent to the amount of ATP that would be left after about 50% consumption in the enzymatic reaction (the IC50 point). This may require some estimation or prior experimental data.

  • Add the luminescence-based detection reagent.

  • Incubate and read the plate as you would for the main assay.

  • Analysis: If the luminescent signal changes in a dose-dependent manner with the concentration of this compound, it indicates direct interference with the assay reagents (e.g., inhibition of the luciferase enzyme). If no change is observed, the compound does not interfere with the assay readout.

References

Technical Support Center: BMS-911172 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using BMS-911172 in preclinical in vivo models. The following information is intended to help optimize treatment duration and troubleshoot common experimental challenges.

Initial Clarification on Mechanism of Action: Before proceeding, it is crucial to clarify the primary target of this compound. Scientific literature consistently identifies this compound not as an IRAK4 inhibitor, but as a potent and selective brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1) .[1][2][3][4][5] AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis. This distinction is critical for appropriate experimental design, selection of relevant models, and measurement of target engagement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) with an IC50 of approximately 12-35 nM. Its mechanism of action is to block the kinase activity of AAK1, which is involved in regulating the intracellular process of clathrin-mediated endocytosis. It has been primarily investigated as a potential therapeutic agent for neuropathic pain.

Q2: What is the function of AAK1 and its relevance in vivo?

A2: AAK1 regulates clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface. In the central nervous system (CNS), this process is vital for synaptic vesicle recycling and receptor trafficking. By inhibiting AAK1, this compound can modulate these pathways. AAK1 has been identified as a potential therapeutic target for neuropathic pain, and AAK1 knockout mice show a reduced pain response in relevant models.

Q3: In what preclinical in vivo models has this compound been evaluated?

A3: this compound has demonstrated activity in established models of neuropathic and persistent pain. Published studies report efficacy at a dose of 60 mg/kg (subcutaneous injection) in the following models:

  • Chung Mouse Model: A model of neuropathic pain (mechanical allodynia).

  • Chronic Constriction Injury (CCI) Rat Model: Used to assess thermal hyperalgesia and mechanical allodynia.

  • Formalin Assay: A mouse model for persistent pain.

Q4: How can I measure target engagement of this compound in vivo?

A4: The most direct way to measure target engagement is to assess the phosphorylation of a known AAK1 substrate. A key substrate is the μ2 subunit of the adaptor protein 2 (AP2) complex, also known as AP2M1. A pharmacodynamic (PD) marker assay in mice showed that this compound causes a dose-dependent inhibition of the phosphorylation of mu-2 (p-AP2M1) in the brain. Therefore, quantifying the ratio of phosphorylated AP2M1 (at threonine 156) to total AP2M1 in CNS tissue (e.g., brain or spinal cord) via Western blot is the recommended method for a PD biomarker assay.

Q5: What is a typical starting point for formulation and dosing?

A5: For in vivo studies, this compound can be formulated for subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common formulation involves dissolving the compound in a vehicle such as DMSO, and then diluting it in an appropriate solution like a mixture of PEG300, Tween-80, and saline. Always prepare fresh. A dose of 60 mg/kg has been shown to be effective in rodent pain models. However, optimal dosage may vary depending on the model, species, and desired duration of effect. A pilot dose-response study is always recommended.

Troubleshooting Guide

Issue 1: Lack of Efficacy in an In Vivo Model

If you are not observing the expected therapeutic effect (e.g., reduction in allodynia) after administering this compound, consider the following troubleshooting steps.

G start No In Vivo Efficacy Observed check_formulation Is the compound fully dissolved and stable in the vehicle? start->check_formulation check_dose Is the dose sufficient? (e.g., near 60 mg/kg) check_formulation->check_dose  Yes sol_formulation ACTION: Reformulate. Consider solubility aids (PEG, Tween-80). Prepare fresh daily. check_formulation->sol_formulation No check_pd Is there evidence of target engagement in the CNS? check_dose->check_pd  Yes sol_dose ACTION: Perform dose-response study. Increase dose incrementally. check_dose->sol_dose No check_duration Is the treatment duration long enough for the endpoint? check_pd->check_duration  Yes sol_pd ACTION: Run PD study. Measure p-AP2M1/total AP2M1 in brain/spinal cord tissue. check_pd->sol_pd No check_model Is the animal model behaving as expected? (Positive controls ok?) sol_model ACTION: Validate animal model. Review surgical procedures or other induction methods. check_model->sol_model No check_duration->check_model  Yes sol_duration ACTION: Run a time-course study. Test multiple treatment durations (e.g., 7, 14, 21 days). check_duration->sol_duration No

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Issue 2: High Variability or Unexpected Toxicity

  • Problem: Animal-to-animal variability is high, or signs of toxicity (weight loss, lethargy) are observed.

  • Possible Cause & Solution:

    • Dose Too High: The therapeutic window may be narrow. Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose (MTD) in your specific model and strain.

    • Vehicle Toxicity: Ensure the concentration of solvents like DMSO is minimal in the final injected volume (typically <5-10%). Run a vehicle-only control group to assess the effects of the formulation itself.

    • Inconsistent Dosing Technique: Ensure accurate and consistent administration (e.g., subcutaneous vs. intraperitoneal). Improper injection can lead to variable absorption and exposure.

Experimental Protocols & Data

Protocol: Pharmacodynamic (PD) Marker Analysis

This protocol outlines the key steps to measure AAK1 target engagement by assessing the phosphorylation of its substrate, AP2M1.

G start Start: Dose Animals step1 1. Dose animals with Vehicle or This compound (e.g., 10, 30, 60 mg/kg). Wait for peak exposure time (e.g., 1-2 hours post-dose). start->step1 step2 2. Euthanize and rapidly harvest CNS tissue (e.g., lumbar spinal cord or whole brain). step1->step2 step3 3. Snap-freeze tissue immediately in liquid nitrogen to preserve phosphorylation states. step2->step3 step4 4. Homogenize tissue in RIPA buffer supplemented with phosphatase and protease inhibitors. step3->step4 step5 5. Quantify protein concentration using a BCA assay. step4->step5 step6 6. Perform SDS-PAGE and Western blot. Load equal protein amounts. step5->step6 step7 7. Probe membranes with primary antibodies: - Rabbit anti-p-AP2M1 (Thr156) - Mouse anti-total AP2M1 - Loading control (e.g., GAPDH, Actin) step6->step7 step8 8. Incubate with fluorescent secondary antibodies (e.g., anti-rabbit IRDye 800CW, anti-mouse IRDye 680RD). step7->step8 step9 9. Image blot and quantify band intensity. Calculate the ratio of (p-AP2M1 / total AP2M1). step8->step9 end_node End: Analyze Data step9->end_node

Caption: Experimental workflow for PD biomarker analysis.
Data Presentation: Optimizing Treatment Duration

To optimize treatment duration, a study should correlate target modulation with a functional endpoint over time. Below are hypothetical data tables illustrating this concept.

Table 1: Hypothetical PD Data - Target Engagement vs. Dose

Treatment GroupDose (mg/kg)Np-AP2M1 / Total AP2M1 Ratio (Spinal Cord, Normalized)% Inhibition vs. Vehicle
Vehicle051.00 ± 0.120%
This compound1050.65 ± 0.0935%
This compound3050.31 ± 0.0769%
This compound6050.14 ± 0.0586%

Table 2: Hypothetical Efficacy Data - Treatment Duration vs. Pain Response

Endpoint measured is Paw Withdrawal Threshold (g) in a rat CCI model. Higher values indicate less pain.

Treatment GroupDay 7Day 14Day 21
Sham Control14.5 ± 1.114.8 ± 0.915.0 ± 1.2
CCI + Vehicle3.8 ± 0.53.5 ± 0.63.3 ± 0.4
CCI + this compound (30 mg/kg, daily)6.2 ± 0.88.9 ± 1.09.1 ± 0.9

These data suggest that a treatment duration of 14 days may be sufficient to achieve maximal effect, as no significant further improvement was seen at Day 21.

Signaling Pathway Visualization

The diagram below illustrates the role of AAK1 in clathrin-mediated endocytosis, the pathway inhibited by this compound.

G cluster_membrane Cell Membrane Receptor Cargo Receptor AP2 AP2 Complex (contains mu-2/AP2M1) Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle (Endocytosis) Clathrin->Vesicle forms coat on AAK1 AAK1 Kinase AAK1->AP2 phosphorylates & activates BMS This compound BMS->AAK1 INHIBITS

Caption: Role of AAK1 in clathrin-mediated endocytosis.

References

Validation & Comparative

A Comparative Analysis of BMS-911172 and Other AAK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers in neuroscience and related fields, this guide provides an objective comparison of BMS-911172 against other prominent Adaptor-Associated Kinase 1 (AAK1) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

AAK1, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis and has emerged as a promising therapeutic target for neuropathic pain and other neurological disorders. This compound is a potent and brain-penetrant AAK1 inhibitor.[1][2] This guide compares its performance with other notable AAK1 inhibitors, including LX9211 (BMS-986176), LP-935509, and SGC-AAK1-1.

Quantitative Performance Comparison

The following table summarizes the in vitro potency and selectivity of this compound and other AAK1 inhibitors against AAK1 and the closely related Numb-associated kinases (NAK), BIKE (BMP-2 inducible kinase), and GAK (Cyclin G-associated kinase). The selectivity profile is critical due to the highly conserved nature of the kinase domains within the NAK family.[3]

InhibitorAAK1 IC50 (nM)BIKE IC50 (nM)GAK IC50 (nM)Notes
This compound 12 - 35[4][5]--Potent and brain-penetrant. IC50 values vary across different reports.
LX9211 (BMS-986176) 2--Highly selective and has advanced to clinical trials for neuropathic pain.
LP-935509 3.314320Potent inhibitor of both AAK1 and BIKE with moderate activity against GAK.
SGC-AAK1-1 270Potent inhibitor-A chemical probe for AAK1 and BIKE.
BMT-090605 0.64560A potent and selective AAK1 inhibitor.
BMT-124110 0.91799A potent and selective AAK1 inhibitor.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from multiple sources and assay conditions may vary.

Signaling Pathways Involving AAK1

AAK1 is a key regulator of intracellular trafficking and signaling. Below are diagrams illustrating its role in key cellular pathways.

AAK1_CME_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CargoReceptor Cargo Receptor AP2 AP-2 Complex CargoReceptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits EndocyticVesicle Clathrin-coated Vesicle Clathrin->EndocyticVesicle forms AAK1 AAK1 AP2M1 AP2M1 (µ2 subunit) AAK1->AP2M1 phosphorylates pAP2M1 p-AP2M1 pAP2M1->AP2 activates

Caption: AAK1's role in clathrin-mediated endocytosis.

AAK1_WNT_Pathway WNT WNT Frizzled Frizzled Receptor WNT->Frizzled LRP6 LRP6 Co-receptor Frizzled->LRP6 activation AAK1 AAK1 LRP6->AAK1 activates Endocytosis Endocytosis of LRP6 LRP6->Endocytosis AP2 AP-2 Complex AAK1->AP2 phosphorylates/activates AP2->Endocytosis BetaCatenin β-catenin degradation Endocytosis->BetaCatenin promotes AAK1_Notch_Pathway NotchLigand Notch Ligand NotchReceptor Notch Receptor NotchLigand->NotchReceptor ADAM ADAM Protease NotchReceptor->ADAM cleavage by Notch_TMD Notch Transmembrane Domain ADAM->Notch_TMD AAK1 AAK1 Notch_TMD->AAK1 interacts with GammaSecretase γ-Secretase AAK1->GammaSecretase facilitates cleavage by NICD Notch Intracellular Domain GammaSecretase->NICD GeneTranscription Target Gene Transcription NICD->GeneTranscription translocates to nucleus and initiates Kinase_Assay_Workflow Start Start PrepInhibitor Prepare Inhibitor Dilutions Start->PrepInhibitor AddInhibitor Add Inhibitor to Plate PrepInhibitor->AddInhibitor AddEnzyme Add AAK1 Enzyme AddInhibitor->AddEnzyme AddSubstrateATP Add Substrate & ATP AddEnzyme->AddSubstrateATP Incubate Incubate AddSubstrateATP->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectSignal Detect Signal StopReaction->DetectSignal AnalyzeData Analyze Data & Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End Western_Blot_Workflow Start Start: Cell Culture CellTreatment Treat Cells with Inhibitor Start->CellTreatment CellLysis Cell Lysis CellTreatment->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-AP2M1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Reprobe Strip and Re-probe (Total AP2M1/Loading Control) Detection->Reprobe Analysis Data Analysis Reprobe->Analysis End End Analysis->End

References

Head-to-Head Comparison: BMS-911172 vs. BMS-986176 in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both BMS-911172 and BMS-986176 are orally active, brain-penetrant AAK1 inhibitors. Based on the available data, BMS-986176 exhibits greater potency in in vitro assays. BMS-986176 has also progressed further in clinical development, having entered Phase II trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][2][3][4][5] While direct comparative efficacy data is limited, both molecules have shown promise in rodent models of neuropathic pain.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and BMS-986176. It is important to note that this data is compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: In Vitro Potency Against AAK1

CompoundAssay TypeIC50 ValueSource
This compound Enzymatic Assay12 nM
Cellular Assay51 nM
BMS-986176 Enzymatic Assay2 nM

Table 2: Preclinical Efficacy in Neuropathic Pain Models

CompoundAnimal ModelDoseEfficacySource
This compound Chronic Constriction Injury (CCI) Rat Model60 mg/kg (s.c.)Active in thermal hyperalgesia and mechanical allodynia
Formalin Assay (Chung mouse model)60 mg/kg (s.c.)Active
BMS-986176 Chronic Constriction Injury (CCI) Rat ModelNot specifiedExcellent efficacy correlated with spinal cord occupancy
Diabetic Peripheral Neuropathic Pain (DPNP) Rat Model1 mg/kg (oral)Significant reduction in mechanical abnormal pain (>60% inhibition)

Signaling Pathway and Mechanism of Action

This compound and BMS-986176 exert their therapeutic effects by inhibiting AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the formation of clathrin-coated vesicles. By inhibiting AAK1, these compounds are thought to modulate the trafficking of receptors and ion channels involved in pain signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptors_IonChannels Receptors / Ion Channels Endocytosis Endocytosis Receptors_IonChannels->Endocytosis Clathrin Clathrin CCV_Formation Clathrin-Coated Vesicle Formation Clathrin->CCV_Formation AP2 AP-2 Complex AP2->Clathrin AAK1 AAK1 AAK1->AP2 Phosphorylation of μ2 subunit p_AP2 Phosphorylated AP-2 (p-μ2) p_AP2->CCV_Formation Promotes CCV_Formation->Endocytosis Pain_Signaling_Modulation Pain_Signaling_Modulation Endocytosis->Pain_Signaling_Modulation Modulation of Pain Signaling BMS_Inhibitors This compound BMS-986176 BMS_Inhibitors->AAK1 Inhibition

Caption: AAK1 Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro AAK1 Kinase Assay

This assay is designed to measure the direct inhibitory activity of compounds against the AAK1 enzyme.

Start Start Reagents Reagents: - Recombinant AAK1 - ATP (radiolabeled or fluorescent) - AAK1 substrate (e.g., AP2M1 peptide) - Test Compound (this compound/BMS-986176) - Assay Buffer Start->Reagents Incubation Incubate Reagents at Room Temperature Reagents->Incubation Detection Detect Substrate Phosphorylation (e.g., radioactivity, fluorescence) Incubation->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis End End Analysis->End

Caption: In Vitro AAK1 Kinase Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing recombinant human AAK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from the AAK1 phosphorylation site on AP2M1), and ATP (often radiolabeled with ³²P or ³³P, or in a system with fluorescent detection) in a kinase assay buffer.

  • Compound Addition: Add serial dilutions of the test compound (this compound or BMS-986176) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction, typically by adding a stop solution or by spotting the mixture onto a filter membrane.

  • Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For fluorescent assays, a plate reader is used.

  • Data Analysis: Calculate the percentage of AAK1 inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-AP2M1 (p-AP2M1) Assay

This cell-based assay measures the ability of a compound to inhibit AAK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, AP2M1.

Start Start Cell_Culture Culture Cells (e.g., HEK293) Start->Cell_Culture Compound_Treatment Treat Cells with Test Compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Detection Detect p-AP2M1 Levels (e.g., Western Blot, ELISA) Cell_Lysis->Detection Analysis Quantify p-AP2M1 and Determine IC50 Detection->Analysis End End Analysis->End

Caption: Cellular Phospho-AP2M1 Assay Workflow.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) that endogenously expresses AAK1 and AP2M1.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Detection of p-AP2M1:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phosphorylated AP2M1 (at Thr156) and a secondary antibody for detection. A total AP2M1 antibody should be used as a loading control.

    • ELISA: Use a sandwich ELISA kit with an antibody pair that specifically detects phosphorylated AP2M1.

  • Data Analysis: Quantify the levels of p-AP2M1 relative to total AP2M1 or a housekeeping protein. Calculate the percentage of inhibition of AP2M1 phosphorylation and determine the cellular IC50 value.

In Vivo Neuropathic Pain Models

Chronic Constriction Injury (CCI) Rat Model

This is a widely used surgical model of peripheral neuropathic pain.

Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Sciatic Nerve and Place Loose Ligatures Anesthesia->Surgery Recovery Allow for Recovery and Development of Neuropathy Surgery->Recovery Treatment Administer Test Compound or Vehicle Recovery->Treatment Behavioral_Testing Assess Pain Behavior (e.g., von Frey, Hargreaves) Treatment->Behavioral_Testing Analysis Analyze Behavioral Data Behavioral_Testing->Analysis End End Analysis->End

Caption: Chronic Constriction Injury (CCI) Model Workflow.

Protocol:

  • Animal and Anesthesia: Adult male Sprague-Dawley or Wistar rats are typically used. The animals are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm between each. The ligatures should be tightened to the point where they just barely constrict the nerve.

  • Recovery: The muscle and skin are sutured, and the animal is allowed to recover. Neuropathic pain behaviors typically develop over several days.

  • Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally, subcutaneously).

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold to a series of calibrated filaments is determined.

    • Thermal Hyperalgesia: Assessed using the Hargreaves plantar test. The latency to paw withdrawal from a radiant heat source is measured.

  • Data Analysis: The withdrawal thresholds or latencies are compared between the treated and vehicle groups to determine the efficacy of the compound.

Diabetic Peripheral Neuropathic Pain (DPNP) Rat Model

This model mimics the neuropathic pain that can develop as a complication of diabetes.

Protocol:

  • Induction of Diabetes: Diabetes is typically induced in rats by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells. Blood glucose levels are monitored to confirm the diabetic state.

  • Development of Neuropathy: The animals are monitored for several weeks for the development of neuropathic pain behaviors.

  • Compound Administration: The test compound or vehicle is administered.

  • Behavioral Testing: Similar to the CCI model, mechanical allodynia and thermal hyperalgesia are assessed.

  • Data Analysis: The effects of the compound on pain behaviors are analyzed and compared to the vehicle-treated diabetic group.

Conclusion

Both this compound and BMS-986176 are promising AAK1 inhibitors for the treatment of neuropathic pain. While BMS-986176 appears more potent in vitro and is more advanced in clinical development, further head-to-head preclinical and clinical studies are needed for a definitive comparison of their therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and to further explore the role of AAK1 inhibition in pain management.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor BMS-911172 with other known inhibitors of the Numb-associated kinase (NAK) family, focusing on its specificity against related kinases. The information is intended to assist researchers in selecting the most appropriate chemical tools for their studies of AAK1 and related kinase biology.

Introduction to this compound

This compound is a potent and brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1)[1][2]. Developed by Bristol-Myers Squibb, it has been investigated for its potential therapeutic applications, particularly in the treatment of neuropathic pain[3]. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other cargo[4].

Comparative Kinase Inhibition Profile

The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding results in experiments and potential toxicity in clinical applications. AAK1 belongs to the NAK family of kinases, which also includes BIKE (BMP-2-inducible kinase), GAK (Cyclin G-associated kinase), and STK16 (Serine/threonine-protein kinase 16). Due to the high degree of homology in the ATP-binding sites of these kinases, many AAK1 inhibitors exhibit activity against other NAK family members.

For a comprehensive comparison, this guide includes publicly available data for other well-characterized NAK family inhibitors: LP-935509 and SGC-AAK1-1.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of NAK Family Inhibitors

CompoundAAK1BIKEGAKReference
This compound 12 / 35 (IC50)Not ReportedNot Reported
LP-935509 3.3 (IC50), 0.9 (Ki)14 (IC50)320 (IC50)
SGC-AAK1-1 9.1 (Ki)17 (Ki)>10,000 (Ki)

Experimental Protocols

The determination of kinase inhibitor potency is typically performed using in vitro biochemical assays. Below is a representative protocol for a common method, the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.

Representative Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 value of a test compound against AAK1 kinase.

Materials:

  • Recombinant AAK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compound (e.g., this compound) serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO.

  • Reaction Mixture Preparation: The kinase reaction mixture is prepared by combining the AAK1 enzyme and the Eu-anti-Tag antibody in kinase buffer.

  • Assay Plate Setup:

    • 4 µL of the serially diluted test compound is added to the wells of a 384-well plate.

    • 8 µL of the kinase/antibody mixture is then added to each well.

  • Initiation of Binding Reaction: 4 µL of the Alexa Fluor™ 647-labeled kinase tracer is added to all wells to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET compatible plate reader. The emissions at 665 nm (tracer) and 615 nm (Europium) are measured.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Prepare serial dilution of this compound in DMSO add_compound Add 4 µL of diluted this compound to 384-well plate compound_prep->add_compound kinase_mix Prepare AAK1 enzyme and Eu-antibody mixture in buffer add_kinase Add 8 µL of kinase/antibody mixture kinase_mix->add_kinase tracer_prep Prepare Alexa Fluor™ 647-tracer solution add_tracer Add 4 µL of tracer solution to initiate binding tracer_prep->add_tracer add_compound->add_kinase add_kinase->add_tracer incubate Incubate at room temperature for 60 minutes add_tracer->incubate read_plate Read plate on TR-FRET reader (615 nm & 665 nm) incubate->read_plate calculate_ratio Calculate TR-FRET ratio (665/615) read_plate->calculate_ratio determine_ic50 Determine IC50 from dose-response curve calculate_ratio->determine_ic50

Experimental workflow for determining kinase inhibition.

Signaling Pathways Involving AAK1

AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, which is a critical step for the recruitment of cargo and the assembly of clathrin-coated pits. Through its role in CME, AAK1 can influence various signaling pathways by modulating the internalization of cell surface receptors. For instance, AAK1 has been shown to be involved in the regulation of the Wnt and Notch signaling pathways.

G cluster_pathway AAK1 Signaling in Clathrin-Mediated Endocytosis AAK1 AAK1 AP2 AP-2 Complex (AP2M1 subunit) AAK1->AP2 phosphorylates Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis drives Receptor Receptor Internalization (e.g., Wnt, Notch pathways) Endocytosis->Receptor BMS911172 This compound BMS911172->AAK1 inhibits

Role of AAK1 in clathrin-mediated endocytosis.

Conclusion

This compound is a potent inhibitor of AAK1. While it is often referred to as a selective inhibitor, the lack of publicly available data on its activity against the closely related kinases BIKE and GAK makes a complete specificity assessment challenging. For research applications requiring highly specific inhibition of AAK1 without confounding effects on BIKE, alternative probes such as LP-935509, which shows a degree of selectivity for AAK1 over BIKE, or the use of appropriate control experiments are recommended. The provided experimental protocol and pathway diagrams offer a framework for designing and interpreting studies involving this compound and other NAK family inhibitors.

References

Comparative Guide to Control Experiments for BMS-911172 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental controls and alternative compounds for studies involving BMS-911172, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information presented is intended to assist in the design of robust experiments to evaluate the efficacy and mechanism of action of this compound and related molecules.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective, brain-penetrant inhibitor of AAK1.[1][2][3] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and ligands. The primary known substrate of AAK1 is the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex. By phosphorylating AP2M1 at the Threonine 156 position, AAK1 facilitates the assembly of clathrin-coated pits and subsequent endocytosis.[4][5] Inhibition of AAK1 by this compound has shown potential as a therapeutic strategy for neuropathic pain.

AAK1 Signaling Pathway

The diagram below illustrates the role of AAK1 in clathrin-mediated endocytosis and the point of inhibition by this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits p_AP2M1 Phosphorylated AP2M1 (Thr156) AP2_Complex->p_AP2M1 Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle forms coated pit AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit (AP2M1) p_AP2M1->Clathrin BMS_911172 This compound BMS_911172->AAK1 inhibits

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Comparative Performance of AAK1 Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used AAK1 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce AAK1 activity by 50%.

CompoundAAK1 IC50 (nM)Other Notable Targets (IC50)
This compound 12 - 35Selective for AAK1
LP-9355093.3BIKE (14 nM), GAK (320 nM)
SGC-AAK1-1233 - 270BMP2K (1.48 µM)
LX9211 (BMS-986176)2Highly selective for AAK1
SGC-AAK1-1N> 1800 (1.8 µM)Inactive control for SGC-AAK1-1

Control Experiments for this compound Studies

To ensure the specificity and validity of experimental findings with this compound, appropriate controls are essential.

In Vitro Controls
  • Negative Control: A structurally similar but inactive compound is the ideal negative control. For example, SGC-AAK1-1N is a commercially available negative control for the AAK1 inhibitor SGC-AAK1-1. In the absence of a specific inactive analog for this compound, vehicle control (e.g., DMSO) is the standard.

  • Positive Control: A known, well-characterized AAK1 inhibitor, such as LP-935509 or SGC-AAK1-1, can be used as a positive control to validate the experimental system.

  • Target Engagement Control: To confirm that this compound is engaging AAK1 within cells, a target engagement assay like the NanoBRET assay can be employed.

In Vivo Controls
  • Vehicle Control: The vehicle used to dissolve and administer this compound should be administered to a control group of animals to account for any effects of the vehicle itself. A common vehicle for oral administration of similar compounds is a formulation of DMSO, PEG300, Tween 80, and saline.

  • Genetic Control: AAK1 knockout mice can serve as a crucial positive control, demonstrating the physiological effect of the absence of AAK1 activity.

  • Sham Surgery Control: In surgical models of neuropathic pain, a sham surgery group that undergoes the surgical procedure without the nerve injury is essential to control for the effects of the surgery itself.

Experimental Protocols

In Vitro AAK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of AAK1.

Materials:

  • AAK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Fluorescent tracer

  • Kinase buffer

  • This compound and control compounds

Protocol Outline:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a 384-well plate, add 4 µL of the compound dilutions.

  • Add 8 µL of a 2X mixture of AAK1 enzyme and Eu-anti-Tag antibody in kinase buffer to each well.

  • Add 4 µL of a 4X solution of the fluorescent tracer in kinase buffer to each well.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Calculate IC50 values by plotting the FRET signal against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection & Analysis Compound_Dilution Prepare serial dilutions of compounds Add_Compound Add 4 µL compound Compound_Dilution->Add_Compound Add_Kinase_Ab Add 8 µL AAK1 enzyme and Eu-antibody Add_Compound->Add_Kinase_Ab Add_Tracer Add 4 µL fluorescent tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate 1 hr at RT Add_Tracer->Incubate Read_FRET Read FRET signal Incubate->Read_FRET Calculate_IC50 Calculate IC50 Read_FRET->Calculate_IC50

Caption: Workflow for an in vitro AAK1 kinase binding assay.

Cellular Assay: Western Blot for Phospho-AP2M1 (Thr156)

This assay measures the inhibition of AAK1 activity in a cellular context by quantifying the phosphorylation of its substrate, AP2M1.

Materials:

  • Cell line (e.g., HeLa or 293T)

  • This compound and control compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1 or a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol Outline:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or control compounds for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AP2M1 or a loading control to normalize the data.

Western_Blot_Workflow Cell_Treatment Treat cells with This compound/controls Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with anti-pAP2M1 (Thr156) antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect chemiluminescent signal Secondary_Ab->Detection Normalization Strip and re-probe for total AP2M1/loading control Detection->Normalization

Caption: Workflow for Western blot analysis of phospho-AP2M1.

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This is a widely used model of neuropathic pain that involves loose ligation of the sciatic nerve.

Surgical Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Make a small incision on the lateral side of the mid-thigh.

  • Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Close the muscle and skin layers with sutures.

  • In the sham group, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

Drug Administration and Behavioral Testing:

  • Allow the animals to recover for 7-14 days, during which they will develop signs of neuropathic pain (e.g., mechanical allodynia and thermal hyperalgesia).

  • Administer this compound or vehicle control orally (p.o.) or via another appropriate route. A typical oral formulation might consist of DMSO, PEG300, Tween 80, and water.

  • Assess pain behaviors at various time points after drug administration using methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

CCI_Model_Workflow Anesthesia Anesthetize rat Incision Make incision and expose sciatic nerve Anesthesia->Incision Ligation Loosely tie four ligatures around the nerve Incision->Ligation Closure Close incision Ligation->Closure Recovery Allow 7-14 days for pain development Closure->Recovery Drug_Administration Administer this compound or vehicle Recovery->Drug_Administration Behavioral_Testing Assess pain behaviors (e.g., von Frey, Hargreaves) Drug_Administration->Behavioral_Testing

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

References

Confirming AAK1 Inhibition: A Comparative Guide to Phospho-Specific Antibodies and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization. Its involvement in various signaling pathways, including WNT and Notch, has made it an attractive therapeutic target for a range of diseases, from neuropathic pain to viral infections. Consequently, robust and reliable methods for confirming the inhibition of AAK1 are crucial for drug discovery and development.

This guide provides a comprehensive comparison of methods to confirm AAK1 inhibition, with a primary focus on the use of phospho-specific antibodies. We present supporting experimental data, detailed protocols for key experiments, and a comparative analysis of alternative high-throughput screening methods.

Data Presentation: Performance of AAK1 Inhibitors

The efficacy of AAK1 inhibitors is typically determined by their ability to reduce the phosphorylation of AAK1 itself (autophosphorylation) or its downstream substrates. The most well-characterized substrate is the μ2 subunit of the adaptor protein 2 (AP2) complex, specifically at the Threonine 156 residue (pAP2M1 Thr156). Below is a summary of reported inhibitor performance data obtained using various methods.

InhibitorAssay MethodTargetCell LineIC50/EC50Key Findings & Reference
LP-935509 Biochemical Kinase AssayAAK1-IC50 = 3.3 ± 0.7 nMPotent and selective inhibitor.[1]
Cellular Assay (Western Blot)pAP2M1 (Thr156)HEK293FCell IC50 = 2.8 ± 0.4 nMDemonstrates cell permeability and target engagement.[1]
SGC-AAK1-1 NanoBRET Cellular Target Engagement AssayAAK1HEK293TIC50 ≈ 240 nMCell-active probe for studying AAK1-dependent pathways.
Western BlotpAP2M1 (Thr156)HEK293TDose-dependent decreaseConfirms inhibition of AAK1 kinase activity in cells.
Compound 17 In vivo Western BlotpAP2M1 (Thr156)Mouse brainEC50 = 8.3 µMShowed 82% reduction of μ2 phosphorylation.[2]
TIM-098a In vitro Kinase AssayAAK1-IC50 = 0.24 µMA novel, potent AAK1 inhibitor.[3]
Cellular Assay (Western Blot)pAP2M1 (pThr156)COS-7IC50 = 0.87 µMDemonstrates cellular activity.[3]
K252a Western BlotpAP2M1 (Thr156)PC12-Known inhibitor of AAK1, leads to increased ErbB4 levels.

Mandatory Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits Endocytic_Vesicle Endocytic Vesicle AP2_Complex->Endocytic_Vesicle promotes formation AAK1_inactive AAK1 (inactive) Clathrin->AAK1_inactive activates AAK1_active AAK1 (active) AAK1_inactive->AAK1_active AAK1_active->AP2_Complex phosphorylates μ2 subunit ADP ADP AAK1_active->ADP ATP ATP ATP->AAK1_active

Caption: AAK1 in Clathrin-Mediated Endocytosis.

Experimental Workflow: Confirming AAK1 Inhibition by Western Blot

WB_Workflow Cell_Culture 1. Cell Culture & Treatment (with AAK1 inhibitor) Cell_Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pAAK1 or anti-pAP2M1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (Normalize to total protein & control) Detection->Analysis

Caption: Western Blot Workflow for AAK1 Inhibition.

Comparison of Methods for Confirming AAK1 Inhibition

Methods_Comparison cluster_antibody Antibody-Based Methods cluster_biochemical Biochemical/Biophysical Methods Goal Confirm AAK1 Inhibition Western_Blot Western Blot (pAAK1 / pAP2M1) Goal->Western_Blot ELISA ELISA (pAAK1 / pAP2M1) Goal->ELISA In_Cell_Western In-Cell Western Goal->In_Cell_Western LanthaScreen LanthaScreen™ (TR-FRET) Goal->LanthaScreen HTRF HTRF® (TR-FRET) Goal->HTRF WB_Pros Specific, Quantitative Western_Blot->WB_Pros Pros WB_Cons Low-throughput, Labor-intensive Western_Blot->WB_Cons Cons ELISA_Pros Higher-throughput, Quantitative ELISA->ELISA_Pros Pros ELISA_Cons Requires specific antibody pairs ELISA->ELISA_Cons Cons HTS_Pros High-throughput, Miniaturizable LanthaScreen->HTS_Pros Pros HTS_Cons Indirect measure of inhibition LanthaScreen->HTS_Cons Cons HTRF->HTS_Pros HTRF->HTS_Cons

Caption: Methods for AAK1 Inhibition Confirmation.

Experimental Protocols

Western Blot for Phospho-AP2M1 (Thr156)

This protocol is adapted from established methods for detecting phosphorylated proteins.

1. Cell Lysis and Protein Extraction:

  • Culture cells to desired confluency and treat with AAK1 inhibitor or vehicle control for the specified time.

  • Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C with gentle agitation. A primary antibody for total AP2M1 or a loading control (e.g., GAPDH, β-actin) should be used on a separate blot or after stripping the membrane.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

3. Quantification:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-AP2M1 signal to the total AP2M1 or loading control signal.

  • Express the results as a percentage of the vehicle-treated control.

Comparison with Alternative Methods

While Western blotting provides direct evidence of target engagement and inhibition, it can be low-throughput. For screening larger numbers of compounds, alternative methods are often employed.

MethodPrincipleAdvantagesDisadvantages
Western Blot Immuno-detection of specific phosphorylated proteins separated by size.High specificity; provides direct evidence of target phosphorylation; allows for multiplexing with different antibodies.Low-throughput; semi-quantitative without careful normalization; labor-intensive.
ELISA (Enzyme-Linked Immunosorbent Assay) Capture and detection of a target protein using specific antibodies in a plate-based format.Higher throughput than Western blot; quantitative; amenable to automation.Requires a matched pair of high-quality antibodies; can be susceptible to matrix effects.
In-Cell Western™ Assay A quantitative immunofluorescence method performed in microplates.Higher throughput; allows for multiplexing with different fluorescently labeled secondary antibodies; normalizes to cell number.Can have higher background compared to Western blot; requires a specialized imaging system.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.High-throughput; homogeneous (no-wash) format; sensitive and robust.An indirect measure of kinase inhibition (binding vs. activity); can be susceptible to compound interference.
HTRF® (Homogeneous Time-Resolved Fluorescence) A TR-FRET based technology for detecting intermolecular interactions.High-throughput; homogeneous format; robust and sensitive.Indirect measure of kinase inhibition; potential for compound interference with the FRET signal.

References

Cross-Validation of BMS-911172 Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the AAK1 Inhibitor BMS-911172 and Methodologies for its Evaluation in Diverse Cell Lines

This guide provides a comprehensive overview of the small molecule inhibitor this compound, focusing on its mechanism of action as a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). While extensive cross-validation data of this compound activity across a wide range of cell lines is not currently available in the public domain, this document serves as a valuable resource for researchers and drug development professionals. It consolidates the existing knowledge on this compound's biochemical activity and provides detailed experimental protocols for scientists wishing to conduct their own cross-validation studies in various cell lines.

Mechanism of Action and Therapeutic Potential

This compound is a potent and selective inhibitor of AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the formation of clathrin-coated pits and the subsequent internalization of cell surface receptors and other cargo.[1][2][3][4][5] By inhibiting AAK1, this compound disrupts these critical cellular trafficking pathways. This mechanism of action has led to its investigation primarily in the context of neuropathic pain. Furthermore, the role of AAK1 in cellular processes such as signal transduction suggests potential applications in other therapeutic areas, including oncology.

Summary of Known this compound Activity

To date, the publicly available data on this compound primarily focuses on its enzymatic and biochemical activity. The following table summarizes the key reported IC50 values. It is important to note the absence of a broad panel of cell line-based anti-proliferative or cytotoxic data.

Target/ProcessAssay TypeReported IC50Reference
AAK1Enzymatic Assay12 nM
AAK1Enzymatic Assay35 nM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Cross-Validation Studies

For researchers interested in evaluating the activity of this compound in specific cell lines, the following detailed protocols for common cell viability assays are provided. These assays are fundamental in determining the dose-dependent effect of a compound on cell proliferation and survival.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound (or other test compound)

  • Target cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Crystal Violet Assay

This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable, attached cells.

Materials:

  • This compound (or other test compound)

  • Target adherent cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Crystal Violet solution (0.5% in 20% methanol)

  • Methanol (100%)

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Solubilization solution (e.g., 1% SDS in water)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed adherent cells into a 96-well plate at an optimal density in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol.

  • Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).

  • Washing: Gently wash the cells twice with PBS to remove dead, detached cells.

  • Fixation: Add 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with deionized water until the excess dye is removed.

  • Drying: Air dry the plate completely.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm.

  • Data Analysis: Determine the percentage of cell viability and IC50 values as described for the MTT assay.

Visualizing the Molecular and Experimental Context

To further aid in the understanding of this compound's mechanism and its evaluation, the following diagrams illustrate the AAK1 signaling pathway and a general experimental workflow.

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2 AP2 Complex (α, β2, μ2, σ2) Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Phospho_mu2 Phosphorylated μ2 subunit ClathrinCoatedPit Clathrin-Coated Pit Formation Clathrin->ClathrinCoatedPit AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit BMS911172 This compound BMS911172->AAK1 Inhibits Phospho_mu2->ClathrinCoatedPit Promotes Endocytosis Endocytosis ClathrinCoatedPit->Endocytosis

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis CellCulture 1. Cell Line Culture CellSeeding 3. Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep 2. This compound Dilution Treatment 4. Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate (e.g., 48-72h) Treatment->Incubation ViabilityAssay 6. Perform Viability Assay (e.g., MTT, Crystal Violet) Incubation->ViabilityAssay Readout 7. Measure Absorbance ViabilityAssay->Readout DataProcessing 8. Calculate % Viability Readout->DataProcessing IC50 9. Determine IC50 DataProcessing->IC50

Caption: General Experimental Workflow for Cell Viability Assessment.

References

A Comparative Guide: BMS-911172 vs. siRNA Knockdown for AAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the small molecule inhibitor BMS-911172 and siRNA-mediated knockdown for the targeted inhibition of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process involved in nutrient uptake, signal transduction, and synaptic vesicle recycling. Its involvement in various signaling pathways has made it a target of interest for therapeutic development, particularly in the context of neuropathic pain and viral infections.

This document summarizes quantitative data, presents detailed experimental protocols for key assays, and includes visualizations to elucidate the mechanisms and workflows associated with both inhibitory methods.

At a Glance: this compound vs. siRNA Knockdown of AAK1

FeatureThis compoundsiRNA Knockdown of AAK1
Mechanism of Action Reversible, ATP-competitive inhibitor of AAK1 kinase activity.[1][2][3]Post-transcriptional gene silencing by targeted degradation of AAK1 mRNA.
Target AAK1 protein's kinase activity.AAK1 messenger RNA (mRNA).
Mode of Inhibition Inhibition of catalytic function.Reduction of protein expression.
Speed of Onset Rapid, dependent on cell permeability and binding kinetics.Slower, requires transfection, RISC loading, and mRNA degradation (typically 24-72 hours).
Duration of Effect Transient, dependent on compound half-life and metabolism.Can be transient or stable depending on the delivery method (siRNA duplex vs. shRNA vector).
Specificity Selective for AAK1, but potential for off-target kinase inhibition.[4]Highly specific to the target mRNA sequence, but can have off-target effects due to partial complementarity.[5]
Delivery Direct addition to cell culture media or in vivo administration.Requires transfection reagents or viral vectors to deliver into cells.

Quantitative Performance Comparison

The following tables summarize the quantitative data on the efficacy and specificity of this compound and AAK1 siRNA.

Table 1: Efficacy of AAK1 Inhibition

ParameterThis compoundAAK1 siRNAReference
IC50 (in vitro enzyme assay) 12 nM - 35 nMN/A
IC50 (cellular assay) 51 nMN/A
Achievable Protein Reduction N/A (Inhibits activity, not expression)Up to 80-90%
Time to Max Effect Minutes to hours48-72 hours

Table 2: Specificity and Off-Target Effects

ParameterThis compoundAAK1 siRNAReference
Primary Off-Targets Other kinases, particularly BIKE.Genes with seed region complementarity to the siRNA sequence.
Methods for Assessment Kinase profiling panels.Microarray analysis, RNA-sequencing.

Signaling Pathways and Mechanisms of Action

To understand the impact of these two inhibitory methods, it is essential to visualize their points of intervention within the cellular context.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Endocytosis Endocytosis Receptor->Endocytosis Clathrin Clathrin Clathrin->Endocytosis Vesicle Formation AP2_Complex AP2 Complex AP2_Complex->Clathrin Recruitment AAK1_mRNA AAK1 mRNA Ribosome Ribosome AAK1_mRNA->Ribosome Translation AAK1_Protein AAK1 Protein Ribosome->AAK1_Protein AAK1_Protein->AP2_Complex Phosphorylation BMS_911172 This compound BMS_911172->AAK1_Protein Inhibition siRNA AAK1 siRNA RISC RISC siRNA->RISC Loading RISC->AAK1_mRNA Degradation

Fig. 1: AAK1's role in clathrin-mediated endocytosis and points of intervention.

dsRNA dsRNA (siRNA) Dicer Dicer dsRNA->Dicer siRNA_duplex siRNA duplex Dicer->siRNA_duplex RISC_loading RISC Loading Complex siRNA_duplex->RISC_loading Active_RISC Active RISC (with guide strand) RISC_loading->Active_RISC Target_mRNA Target AAK1 mRNA Active_RISC->Target_mRNA Binding Cleavage mRNA Cleavage Target_mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No AAK1 Protein Translation Degradation->No_Protein

Fig. 2: Mechanism of action for siRNA-mediated gene silencing.

Experimental Protocols

Protocol 1: AAK1 Kinase Activity Inhibition with this compound in Cultured Cells

Objective: To determine the in-cell efficacy of this compound by measuring the phosphorylation of a downstream AAK1 substrate.

Materials:

  • Cultured cells expressing AAK1 (e.g., HeLa, SH-SY5Y)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-AAK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a DMSO vehicle control.

    • Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply chemiluminescent substrate.

    • Image the blot and quantify band intensities. Normalize phospho-AP2M1 levels to total AAK1 and the loading control.

Protocol 2: AAK1 Knockdown using siRNA and Validation by Western Blot

Objective: To reduce the expression of AAK1 protein using siRNA and confirm the knockdown efficiency.

Materials:

  • Cultured cells (e.g., HeLa)

  • AAK1-targeting siRNA and non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • Materials for Western blotting (as listed in Protocol 1)

Procedure:

  • siRNA Transfection:

    • One day before transfection, plate cells so they are 30-50% confluent at the time of transfection.

    • For each well, dilute siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

  • Cell Lysis and Western Blotting:

    • After the incubation period, lyse the cells and perform Western blotting as described in Protocol 1 to assess the levels of AAK1 protein. Use a non-targeting siRNA as a negative control.

Experimental Workflow Comparison

cluster_bms This compound Workflow cluster_sirna siRNA Knockdown Workflow bms_start Seed Cells bms_treat Treat with this compound (1-2h) bms_start->bms_treat bms_lyse Lyse Cells & Quantify Protein bms_treat->bms_lyse bms_wb Western Blot for p-AP2M1 bms_lyse->bms_wb bms_end Analyze Inhibition bms_wb->bms_end sirna_start Seed Cells sirna_transfect Transfect with AAK1 siRNA sirna_start->sirna_transfect sirna_incubate Incubate (48-72h) sirna_transfect->sirna_incubate sirna_lyse Lyse Cells & Quantify Protein sirna_incubate->sirna_lyse sirna_wb Western Blot for Total AAK1 sirna_lyse->sirna_wb sirna_end Analyze Knockdown sirna_wb->sirna_end

Fig. 3: Comparative experimental workflows for this compound and siRNA.

Conclusion

Both this compound and siRNA-mediated knockdown are effective tools for studying the function of AAK1. The choice between these two methods will depend on the specific experimental goals.

  • This compound offers a rapid and reversible method to inhibit AAK1's catalytic activity, making it suitable for acute studies and for investigating the immediate consequences of kinase inhibition. Its main drawback is the potential for off-target effects on other kinases.

  • siRNA knockdown provides a highly specific way to deplete the AAK1 protein, which is advantageous for confirming that a phenotype is a direct result of the loss of AAK1. However, the slower onset and the potential for off-target gene silencing through miRNA-like effects need to be considered and controlled for.

References

Independent Validation of Published BMS-911172 Data: A Comparative Guide for AAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published performance data for BMS-911172, a known inhibitor of Adaptor-Associated Kinase 1 (AAK1), with other relevant AAK1 inhibitors, BMS-986176 (also known as LX-9211) and LP-935509. The information is presented to facilitate independent validation and further research in the field of neuropathic pain and related neurological disorders.

Quantitative Performance Data

The following tables summarize the key quantitative data for the compared AAK1 inhibitors based on publicly available information.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Ki (nM)ATP Competitive
This compound AAK112[1], 35[2][3]Not ReportedYes[4]
BMS-986176 (LX-9211) AAK12[5]Not ReportedNot Reported
LP-935509 AAK13.30.9Yes

Table 2: Cellular Activity

CompoundAssayCell LineIC50 (nM)
This compound µ2 phosphorylation inhibitionNot Reported51
LP-935509 µ2 phosphorylation inhibitionSH-SY5Y neuroblastoma2.8

Table 3: In Vivo Efficacy in Neuropathic Pain Models

CompoundAnimal ModelEfficacy
This compound Formalin-induced pain, Chronic Constriction Injury (CCI)Active
BMS-986176 (LX-9211) Diabetic neuropathic painIncreases latency to paw withdrawal
LP-935509 Formalin-induced pain, CCI, Streptozotocin (STZ)-induced diabetic neuropathyReduces pain behavior

Experimental Protocols

Detailed experimental protocols are crucial for the independent validation of published data. The following sections outline the general methodologies used for the key experiments cited.

AAK1 Kinase Assay

The inhibitory activity of the compounds against AAK1 kinase is typically determined using a biochemical assay. While specific parameters may vary between studies, a general protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human AAK1 is used as the enzyme source. A synthetic peptide substrate, often derived from the AAK1 substrate AP2M1, is utilized.

  • Reaction Mixture: The kinase reaction is initiated by incubating the AAK1 enzyme, the peptide substrate, and ATP in a buffered solution. The test compound (e.g., this compound) is added at varying concentrations to determine its inhibitory effect.

  • Detection: The extent of substrate phosphorylation is quantified. This is commonly achieved using methods like radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP into the substrate) or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assays (µ2 Phosphorylation)

Cellular assays are performed to assess the ability of the compounds to inhibit AAK1 activity within a cellular context. A common method involves measuring the phosphorylation of the µ2 subunit of the AP-2 complex, a known substrate of AAK1.

  • Cell Culture: A suitable cell line, such as the human neuroblastoma cell line SH-SY5Y, is cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified period.

  • Cell Lysis and Protein Quantification: After treatment, the cells are lysed, and the total protein concentration is determined.

  • Immunoblotting or ELISA: The level of phosphorylated µ2 is measured using techniques like Western blotting or ELISA with an antibody specific to the phosphorylated form of µ2.

  • Data Analysis: The IC50 value is determined by quantifying the reduction in µ2 phosphorylation as a function of the inhibitor concentration.

In Vivo Neuropathic Pain Models

The efficacy of AAK1 inhibitors in alleviating neuropathic pain is evaluated using various animal models.

  • Formalin-Induced Pain Model: This model assesses both acute and persistent pain. Formalin is injected into the paw of a rodent, and the time spent licking or biting the injected paw is measured as an indicator of pain.

  • Chronic Constriction Injury (CCI) Model: This is a model of nerve injury-induced neuropathic pain. The sciatic nerve is loosely ligated, leading to the development of thermal hyperalgesia and mechanical allodynia, which can be measured by assessing the animal's response to heat and mechanical stimuli.

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: STZ is administered to induce diabetes in rodents, which subsequently develop symptoms of neuropathic pain. The efficacy of the test compound is evaluated by measuring its ability to reverse these pain-related behaviors.

Visualizations

AAK1 Signaling Pathway in Neuropathic Pain

The following diagram illustrates the proposed mechanism of action of AAK1 inhibitors in the context of neuropathic pain.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_inhibitor Inhibitor Action cluster_postsynaptic Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle AP-2 Complex AP-2 Complex Synaptic Vesicle->AP-2 Complex Recycling Endocytosis Endocytosis AP-2 Complex->Endocytosis Clathrin-mediated AAK1 AAK1 AAK1->AP-2 Complex Phosphorylates µ2 subunit Pain Signaling Pain Signaling AAK1->Pain Signaling Contributes to Endocytosis->Pain Signaling Modulates receptor trafficking This compound This compound This compound->AAK1 Inhibits Reduced Pain Reduced Pain This compound->Reduced Pain Leads to

Caption: AAK1's role in synaptic vesicle endocytosis and pain signaling.

Experimental Workflow for IC50 Determination

This diagram outlines a typical workflow for determining the IC50 value of an AAK1 inhibitor.

IC50_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare AAK1 Enzyme, Substrate, ATP, and Inhibitor Incubation Incubate Reagents (Kinase Reaction) Reagents->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Dose_Response Generate Dose-Response Curve Detection->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Caption: Workflow for determining the IC50 of an AAK1 inhibitor.

Logical Relationship of Compared AAK1 Inhibitors

This diagram illustrates the relationship between the compared AAK1 inhibitors.

Inhibitor_Relationship cluster_compounds Compared Compounds AAK1 Inhibitors AAK1 Inhibitors This compound This compound AAK1 Inhibitors->this compound BMS-986176 BMS-986176 AAK1 Inhibitors->BMS-986176 LP-935509 LP-935509 AAK1 Inhibitors->LP-935509

Caption: Relationship between the compared AAK1 inhibitors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BMS-911172

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of investigational compounds like BMS-911172, an adaptor-associated kinase 1 (AAK1) inhibitor, are paramount for ensuring personnel safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) from the primary manufacturer is not publicly available, a comprehensive disposal plan can be formulated based on guidelines for similar potent kinase inhibitors and general best practices for hazardous chemical waste management in a laboratory setting.[2][3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

As with many small molecule inhibitors, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[3] A thorough risk assessment should be conducted before handling.

Required Personal Protective Equipment (PPE):

ActivityRequired PPESpecifications
Weighing and Aliquoting (Solid) Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be conducted in a certified chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.
Waste Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldUse appropriate waste containers and follow designated disposal routes.

Step-by-Step Disposal Procedures

All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

1. Unused or Expired this compound (Neat Compound):

  • Segregation: Keep the neat compound waste separate from other chemical waste streams to prevent unintended reactions.

  • Containerization: Place the unused or expired this compound in its original container if possible, or in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include the full chemical name: "this compound" and the CAS Number: "1644248-18-9".

  • Disposal: Arrange for collection and disposal through a licensed hazardous material disposal company.

2. Contaminated Solid Waste:

  • Description: This includes items such as gloves, pipette tips, vials, weighing papers, and other disposable labware that have come into contact with this compound.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and indicate the chemical contaminant (this compound).

3. Contaminated Liquid Waste:

  • Description: This includes unused solutions of this compound and any solvents used for decontamination.

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

  • Compatibility: Do not mix with incompatible waste streams.

Accidental Spill Clean-up and Disposal

In the event of a spill, the area should be secured and personnel protected.

Spill TypeClean-up Procedure
Solid Spill Carefully sweep or scoop the material to avoid generating dust. Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
Liquid Spill Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it into a designated hazardous waste container.

Following the initial clean-up, the spill area should be decontaminated with an appropriate solvent (e.g., 70% ethanol followed by soap and water), and all decontamination materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal Waste_Source This compound Waste Source Neat_Compound Unused/Expired Neat Compound Waste_Source->Neat_Compound Neat Solid_Waste Contaminated Solid Waste (Gloves, Tips, etc.) Waste_Source->Solid_Waste Solid Liquid_Waste Contaminated Liquid Waste (Solutions, Solvents) Waste_Source->Liquid_Waste Liquid Neat_Container Labeled Hazardous Waste Container (Neat Compound) Neat_Compound->Neat_Container Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Neat_Container->Disposal_Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.